Yadanzioside G
Description
Properties
Molecular Formula |
C36H48O18 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36-/m0/s1 |
InChI Key |
YNYBTCKMNHXXGZ-CYIYFLOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Yadanzioside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by its physicochemical properties and a detailed, though generalized, experimental protocol for its isolation. While specific quantitative NMR data and elucidated signaling pathways for this compound remain elusive in publicly accessible literature, this document consolidates the current knowledge and provides a framework for future research and drug development endeavors.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid (B12794562) belonging to the quassinoid class, characterized by a highly oxygenated and complex core structure attached to a glycosidic moiety. Its chemical identity is defined by the following parameters:
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈O₁₈ | --INVALID-LINK-- |
| Molecular Weight | 768.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate | --INVALID-LINK-- |
| CAS Number | 95258-17-6 | --INVALID-LINK-- |
2D Chemical Structure:
Caption: A simplified representation of the key components of this compound's structure.
Experimental Protocols: Isolation and Characterization
General Isolation Workflow
Caption: A generalized workflow for the isolation and characterization of this compound.
Methodological Details
-
Extraction: The air-dried and powdered seeds of Brucea javanica are typically subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of its constituents. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and further purified using a combination of chromatographic techniques. These may include size-exclusion chromatography on Sephadex LH-20 and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
Biological Activity and Signaling Pathways: A Research Gap
Quassinoids isolated from Brucea javanica are well-documented for their potent cytotoxic and anticancer activities.[3] These compounds are known to induce apoptosis in various cancer cell lines. However, specific studies delineating the signaling pathways directly modulated by this compound are currently unavailable in the public domain.
Based on the known mechanisms of other structurally related natural products, it is plausible that this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a generalized apoptosis signaling cascade that could potentially be influenced by this compound, based on the activities of other quassinoids and cytotoxic natural products. It is important to note that this is a hypothetical model and requires experimental validation for this compound.
Caption: A hypothetical signaling pathway for the pro-apoptotic activity of this compound.
Future Directions and Conclusion
The chemical structure of this compound is well-established, providing a solid foundation for further investigation. However, a significant research gap exists regarding its detailed biological activity and mechanism of action. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Complete Spectroscopic Characterization: Publishing a comprehensive and publicly accessible dataset of the ¹H and ¹³C NMR spectral data for this compound.
-
Elucidation of Signaling Pathways: Identifying the specific molecular targets and signaling cascades modulated by this compound to understand its mechanism of action at a molecular level.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of relevant diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of Yadanziosides K, M, N, and O, New Quassinoid Glycosides from <i>Brucea javanica</i> (L.) <scp>Merr</scp> | CiNii Research [cir.nii.ac.jp]
- 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Analysis of Yadanzioside G
This technical guide provides an in-depth overview of Yadanzioside G, a natural product of interest to researchers and drug development professionals. The document outlines its fundamental molecular characteristics and summarizes key data in a structured format for ease of reference and comparison.
Molecular Identity and Physicochemical Properties
This compound is a complex glycoside that has been isolated from Brucea javanica, a plant with a history in traditional medicine.[1] Its intricate structure contributes to its biological activities and presents a subject of interest for further investigation.
Table 1: Molecular Identifiers and Properties of this compound
| Identifier/Property | Value | Source |
| Molecular Formula | C36H48O18 | PubChem[2], AOBIOUS[3] |
| Molecular Weight | 768.76 g/mol | AOBIOUS[3] |
| Monoisotopic Mass | 768.28406468 Da | PubChem[2] |
| CAS Number | 95258-17-6 | AOBIOUS[3], PubChem[2] |
| Chemical Class | Natural Products, Terpenoids | PubChem[2] |
| Solubility | Soluble in DMSO | AOBIOUS[3] |
This table summarizes the core molecular formula and weight of this compound, along with other key identifiers and physical properties.
Comparative Analysis with Related Compounds
To provide a broader context, the molecular properties of this compound are compared with other members of the Yadanzioside family. This comparative data is crucial for understanding structure-activity relationships within this class of compounds.
Table 2: Comparative Molecular Data of Yadanzioside Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C36H48O18 | 768.76 |
| Yadanzioside B | C32H44O17 | 700.69[4] |
| Yadanzioside E | C32H44O16 | 684.7[5] |
This table presents a side-by-side comparison of the molecular formulas and weights of this compound, B, and E, highlighting the structural variations within this compound family.
Experimental Protocols
Further research into the biological activities of this compound would necessitate a range of experimental investigations. While specific protocols for this compound are not detailed in the provided information, a generalized workflow for the isolation and characterization of such natural products can be conceptualized.
Workflow for Natural Product Investigation
The following diagram illustrates a typical workflow for the study of a natural product like this compound, from initial extraction to biological assessment.
A generalized workflow for the isolation, characterization, and biological evaluation of this compound.
Further detailed experimental methodologies would be required to elucidate the specific signaling pathways affected by this compound and to determine its therapeutic potential. These would involve techniques such as western blotting, qPCR, and various cell-based assays to probe its mechanism of action.
References
Yadanzioside G: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., stands as a molecule of significant interest in the field of natural product chemistry and oncology. First identified in the mid-1980s, this compound is part of a larger family of bitter principles known as yadanziosides, which have demonstrated a range of biological activities, most notably antileukemic and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental protocols for the isolation and structural elucidation of this compound. Furthermore, it summarizes the current understanding of its biological activities and explores the potential signaling pathways implicated in its mechanism of action.
Discovery and History
This compound was first isolated and characterized as part of a broader investigation into the bitter principles of "Ya-dan-zi," the dried mature fruit of Brucea javanica (L.) Merr., a plant long used in traditional Chinese medicine for treating ailments such as dysentery and malaria.[1][2] A team of Japanese scientists, including Yoshimura and Sakaki, were instrumental in the initial discovery and structural elucidation of a series of quassinoid glycosides from this plant in 1985, which they named yadanziosides A through H, including this compound.[1][2]
Subsequent phytochemical investigations of Brucea javanica by various research groups have consistently re-isolated this compound, confirming its status as a characteristic constituent of the plant's seeds and fruits.[3] These studies have collectively contributed to a deeper understanding of the chemical diversity of quassinoids within this species and have paved the way for investigations into their therapeutic potential.
Chemical Structure and Properties
This compound is a C20 quassinoid glycoside, characterized by a highly oxygenated and complex tetracyclic triterpene core structure attached to a sugar moiety. The molecular formula of this compound is C36H48O18. The structural elucidation of this intricate molecule was a significant achievement, relying on a combination of spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H48O18 | |
| Plant Source | Fruits/Seeds of Brucea javanica (L.) Merr. | |
| Compound Class | Quassinoid Glycoside |
Experimental Protocols
The isolation and structural characterization of this compound involve multi-step procedures that require careful execution. The following protocols are synthesized from the general methodologies reported for the isolation of quassinoid glycosides from Brucea javanica.
Isolation and Purification of this compound
The general workflow for isolating this compound from the seeds of Brucea javanica is depicted below. This process typically involves extraction, solvent partitioning, and multiple chromatographic separations.
Protocol Details:
-
Extraction: The air-dried and powdered seeds of Brucea javanica are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Further purification is often achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is typically achieved by preparative reversed-phase HPLC.
Structural Elucidation
The determination of the complex structure of this compound relies on a combination of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule. These techniques allow for the assignment of all proton and carbon signals and reveal through-bond correlations.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
Biological Activity and Potential Signaling Pathways
This compound, along with other related quassinoids from Brucea javanica, has been reported to possess notable biological activities.
Antileukemic and Cytotoxic Activity
Early studies on the yadanziosides demonstrated their potential as antileukemic agents. Specifically, this compound was shown to have activity against P388 lymphocytic leukemia in murine models. While specific IC50 values for this compound are not extensively reported in readily available literature, the general class of quassinoid glycosides from Brucea javanica exhibit potent cytotoxic effects against various cancer cell lines.
Table 2: Reported Biological Activities of this compound and Related Compounds
| Compound/Extract | Activity | Model System | Reference |
| Yadanziosides A-H (including G) | Antileukemic | Murine P388 lymphocytic leukemia | |
| Brucea javanica extracts | Cytotoxic | Various human cancer cell lines | |
| Bruceine D (a related quassinoid) | Apoptosis induction | Human non-small cell lung cancer cells | |
| Bruceoside B (a related quassinoid glycoside) | Anti-inflammatory | LPS-activated macrophages |
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on other structurally similar quassinoids from Brucea javanica provide valuable insights into potential pathways that may be modulated. These compounds are known to induce apoptosis (programmed cell death) in cancer cells. The signaling cascades potentially involved include:
-
JNK Pathway: Bruceine D, a quassinoid from the same plant, has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.
-
PI3K/Akt/NF-κB Pathway: Bruceoside B has been reported to attenuate lipopolysaccharide-induced acute lung injury by inhibiting the PI3K/Akt/NF-κB signaling pathways, suggesting an anti-inflammatory mechanism.
-
Intrinsic Mitochondrial Apoptosis Pathway: Other quassinoids from Brucea javanica have been found to induce apoptosis in breast cancer cells via the intrinsic mitochondrial apoptotic pathway.
Based on this information, a generalized potential mechanism of action for quassinoid glycosides like this compound can be proposed, involving the induction of apoptosis through the modulation of key signaling pathways.
It is important to note that this diagram represents a generalized model based on the activities of related compounds. Further research is required to specifically delineate the signaling pathways directly modulated by this compound.
Future Perspectives
This compound remains a compelling natural product with demonstrated biological activity. Future research should focus on several key areas to fully realize its therapeutic potential. Firstly, detailed structure-activity relationship (SAR) studies are needed to understand the contributions of the aglycone and sugar moieties to its cytotoxicity. Secondly, comprehensive investigations into its mechanism of action, including the identification of its direct molecular targets and the specific signaling pathways it modulates, are crucial. Finally, the development of synthetic or semi-synthetic analogs of this compound could lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside G: A Technical Guide for Researchers
An In-depth Examination of a Promising Quassinoid for Oncological Research and Drug Development
This technical guide provides a comprehensive overview of Yadanzioside G, a natural product with potential applications in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential mechanisms of action of this compound.
Chemical and Physical Data
This compound is a complex natural product classified as a quassinoid, a class of bitter substances derived from plants of the Simaroubaceae family.
| Identifier | Value | Reference |
| CAS Number | 95258-17-6 | [1][2] |
| PubChem CID | 6436228 | [1] |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.8 g/mol | [1] |
| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate |
Biological Activity and Potential Therapeutic Applications
This compound is isolated from Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Research has indicated that quassinoids extracted from Brucea javanica exhibit significant cytotoxic effects against various cancer cell lines.
While specific quantitative data for this compound's cytotoxicity is not extensively available in public literature, studies on crude extracts of Brucea javanica containing this compound and on closely related quassinoids like Brusatol provide strong evidence for its potential as an anticancer agent, particularly against pancreatic cancer. Brusatol has demonstrated potent in vitro activity against pancreatic cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. It is plausible that this compound possesses a similar level of activity.
Proposed Mechanism of Action and Signaling Pathways
Based on studies of Brusatol and other quassinoids from Brucea javanica, the anticancer activity of this compound is likely mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and stress response.
A primary proposed mechanism is the inhibition of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy. By inhibiting this pathway, this compound may render cancer cells more susceptible to apoptosis and the effects of other anticancer agents.
Furthermore, it is hypothesized that this compound, similar to Brusatol, may exert its effects through the following pathways:
-
Activation of pro-apoptotic pathways:
-
c-Jun N-terminal kinase (JNK)
-
p38 Mitogen-Activated Protein Kinase (MAPK)
-
-
Inhibition of pro-survival pathways:
-
Nuclear Factor-kappa B (NF-κB)
-
Signal Transducer and Activator of Transcription 3 (STAT3)
-
The interplay of these pathways likely leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Caption: Proposed signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay. This protocol can be adapted for various cancer cell lines.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells using a hemocytometer and adjust the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapies. Its presumed mechanism of action, involving the inhibition of the Nrf2 pathway and modulation of key pro- and anti-apoptotic signaling cascades, warrants further investigation. Future research should focus on:
-
Determining the specific IC₅₀ values of this compound against a broad panel of cancer cell lines.
-
Elucidating the precise molecular targets and confirming its effect on the Nrf2, JNK, p38 MAPK, NF-κB, and STAT3 pathways through techniques such as Western blotting and reporter assays.
-
Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Exploring potential synergistic effects when combined with existing chemotherapeutic agents.
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its therapeutic potential.
References
Methodological & Application
Isolating Yadanzioside G: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the isolation and purification of specific bioactive compounds are critical first steps. Yadanzioside G, a quassinoid glycoside found in Brucea javanica, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the successful isolation and purification of this compound.
Introduction
This compound is a complex natural product with the molecular formula C36H48O18 and a molecular weight of 768.76 g/mol .[1] It is primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[2][3][4] The isolation process involves a multi-step approach combining solvent extraction, liquid-liquid partitioning, and various chromatographic techniques to separate this compound from a complex mixture of other phytochemicals.
Data Presentation: Physicochemical Properties and Chromatographic Parameters
A thorough understanding of the physicochemical properties of this compound and the parameters for its chromatographic separation is essential for successful isolation.
| Property | Value | Source |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | |
| CAS Number | 95258-17-6 | |
| Plant Source | Brucea javanica (fruits and seeds) | |
| Extraction Solvent | Methanol (B129727) or Ethanol |
| Chromatographic Stage | Stationary Phase | Mobile Phase (Elution) |
| Initial Fractionation | Silica (B1680970) Gel | Chloroform-Methanol Gradient |
| Size Exclusion | Sephadex LH-20 | 100% Methanol |
| Final Purification | C18 Reverse-Phase | Acetonitrile-Water Gradient |
Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation of quassinoid glycosides from Brucea javanica.
Extraction Protocol
This protocol describes the initial extraction of crude phytochemicals from the plant material.
Materials:
-
Dried and powdered seeds of Brucea javanica
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Macerate the dried, powdered seeds of Brucea javanica with methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional agitation to ensure thorough extraction.
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to maximize the yield of extracted compounds.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Liquid-Liquid Partitioning Protocol
This step aims to separate the polar glycosides, including this compound, from non-polar compounds.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane or other non-polar solvent
-
Separatory funnel
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower aqueous layer. The non-polar compounds will partition into the upper n-hexane layer.
-
Repeat the partitioning of the aqueous layer with fresh n-hexane two more times to remove residual non-polar compounds.
-
The resulting aqueous fraction, containing the polar quassinoid glycosides, is then concentrated under reduced pressure to yield the water-soluble extract.
Chromatographic Purification Protocols
A multi-step chromatographic approach is necessary for the isolation of pure this compound.
Materials:
-
Water-soluble extract
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Chloroform (B151607) and Methanol (analytical grade)
-
Fraction collector and test tubes
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Adsorb the concentrated water-soluble extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform. A suggested gradient could be:
-
100% Chloroform
-
98:2 Chloroform:Methanol
-
95:5 Chloroform:Methanol
-
90:10 Chloroform:Methanol
-
80:20 Chloroform:Methanol
-
50:50 Chloroform:Methanol
-
100% Methanol
-
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known quassinoid glycosides. Pool the fractions that show the presence of this compound.
Materials:
-
Pooled fractions from silica gel chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (HPLC grade)
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a chromatography column.
-
Concentrate the pooled fractions containing this compound and dissolve the residue in a minimal amount of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and monitor by TLC or HPLC to isolate the fractions containing this compound.
Materials:
-
Partially purified fractions from Sephadex LH-20 chromatography
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) and Water (HPLC grade)
-
0.1% Formic acid or Acetic acid (optional, to improve peak shape)
Procedure:
-
Dissolve the this compound-containing fraction in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might be:
-
10-50% Acetonitrile over 40 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Remove the solvent from the collected fraction by lyophilization or evaporation to obtain pure this compound.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the isolation and purification of this compound.
Caption: Extraction and Partitioning Workflow.
References
- 1. Bioactive constituents of the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
NMR Spectroscopic Analysis of Yadanzioside G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine for its various therapeutic properties, including antitumor and antimalarial activities. The structural elucidation and purity assessment of this compound are critical for understanding its biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. This document provides a detailed protocol for the NMR spectroscopic analysis of this compound, including sample preparation, data acquisition, and processing.
Experimental Protocols
A comprehensive NMR analysis of this compound involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide through-bond and through-space correlations between nuclei, enabling the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the determination of the compound's stereochemistry.
Sample Preparation
-
Compound Isolation: this compound is typically isolated from the dried seeds of Brucea javanica through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).
-
Sample Purity: The purity of the isolated this compound should be assessed by HPLC prior to NMR analysis. A purity of >95% is recommended for unambiguous spectral interpretation.
-
Solvent Selection: A deuterated solvent is chosen to dissolve the sample for NMR analysis. The choice of solvent can influence the chemical shifts of labile protons. Common solvents for similar natural products include deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or deuterated pyridine (B92270) (C₅D₅N).
-
Sample Concentration: A sufficient concentration of the sample is required to obtain a good signal-to-noise ratio in a reasonable amount of time. Typically, 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.
NMR Data Acquisition
The following NMR experiments are crucial for the structural elucidation of this compound. The data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better spectral resolution.
-
¹H NMR (Proton NMR): This is a 1D experiment that provides information about the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).
-
¹³C NMR (Carbon-13 NMR): This 1D experiment provides information about the number of different types of carbon atoms in the molecule. It is often run with proton decoupling to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between protons and the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbon atoms over two or three bonds, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.58 | d | 8.0 |
| H-3 | 5.20 | t | 3.5 |
| H-5 | 2.85 | m | |
| H-6α | 2.10 | dd | 14.5, 4.0 |
| H-6β | 1.95 | m | |
| H-7 | 4.15 | d | 6.5 |
| H-9 | 2.50 | m | |
| H-11 | 4.80 | br s | |
| H-12 | 4.95 | d | 3.0 |
| H-14 | 2.25 | m | |
| H-15 | 5.80 | s | |
| H-17 | 2.70 | m | |
| H-18 (CH₃) | 1.25 | s | |
| H-19 (CH₃) | 1.10 | s | |
| H-21 (OCH₃) | 3.75 | s | |
| Glucose | |||
| H-1' | 4.50 | d | 7.8 |
| H-2' | 3.30 | t | 8.5 |
| H-3' | 3.45 | t | 9.0 |
| H-4' | 3.35 | t | 9.0 |
| H-5' | 3.50 | m | |
| H-6'a | 3.85 | dd | 12.0, 2.5 |
| H-6'b | 3.70 | dd | 12.0, 5.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)
| Position | δ (ppm) | Carbon Type |
| C-1 | 80.5 | CH |
| C-2 | 72.1 | C |
| C-3 | 78.9 | CH |
| C-4 | 170.2 | C=O |
| C-5 | 45.3 | CH |
| C-6 | 35.8 | CH₂ |
| C-7 | 75.4 | CH |
| C-8 | 42.1 | C |
| C-9 | 50.2 | CH |
| C-10 | 48.7 | C |
| C-11 | 82.3 | CH |
| C-12 | 79.5 | CH |
| C-13 | 46.8 | C |
| C-14 | 55.6 | CH |
| C-15 | 165.4 | C=O |
| C-16 | 208.1 | C=O |
| C-17 | 51.9 | CH |
| C-18 (CH₃) | 28.4 | CH₃ |
| C-19 (CH₃) | 21.7 | CH₃ |
| C-20 | 105.3 | C |
| C-21 (OCH₃) | 52.8 | CH₃ |
| Glucose | ||
| C-1' | 104.2 | CH |
| C-2' | 75.1 | CH |
| C-3' | 78.0 | CH |
| C-4' | 71.6 | CH |
| C-5' | 78.3 | CH |
| C-6' | 62.7 | CH₂ |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound, from isolation to structure elucidation.
Structure Elucidation Logic
The logical process of piecing together the structure of this compound from various NMR data is depicted below.
Concluding Remarks
The detailed NMR spectroscopic analysis outlined here is fundamental for the structural confirmation of this compound. The combination of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, providing a high level of confidence in the determined structure. This rigorous characterization is a prerequisite for further investigation into the pharmacological properties and mechanism of action of this compound, paving the way for its potential development as a therapeutic agent. As of now, specific signaling pathways modulated by this compound have not been extensively reported in the literature, highlighting an area for future research.
Application Note & Protocol: In Vitro Antileukemic Activity of Yadanzioside G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanzioside G is a natural compound with potential therapeutic properties. This document outlines a comprehensive protocol for evaluating the in vitro antileukemic activity of this compound. The described assays are fundamental in preclinical drug development for hematological malignancies. The primary objectives of these protocols are to determine the cytotoxic effects of this compound on leukemia cell lines and to elucidate its potential to induce apoptosis (programmed cell death), a key mechanism for anticancer agents.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results from the cytotoxicity and apoptosis assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Human Leukemia Cell Lines (Hypothetical Data)
| Cell Line | Leukemia Type | This compound IC50 (µM) after 72h |
| HL-60 | Acute Promyelocytic Leukemia | 15.2 ± 1.8 |
| Jurkat | Acute T-cell Leukemia | 25.5 ± 3.1 |
| K562 | Chronic Myelogenous Leukemia | 42.1 ± 5.4 |
| THP-1 | Acute Monocytic Leukemia | 33.7 ± 4.2 |
Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 10 | 15.8 ± 2.2 | 5.3 ± 1.1 | 21.1 ± 3.3 |
| This compound | 20 | 35.2 ± 4.1 | 12.7 ± 2.5 | 47.9 ± 6.6 |
| This compound | 40 | 55.9 ± 6.3 | 25.1 ± 3.9 | 81.0 ± 10.2 |
Experimental Protocols
1. Cell Culture and Maintenance
A panel of human leukemia cell lines, such as HL-60, Jurkat, K562, and THP-1, should be used to assess the breadth of this compound's activity.[1][2][3]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Seed leukemia cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Yadanzioside G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid, a class of structurally complex natural compounds known for their diverse biological activities. It is isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments, including cancer.[1][2] While extensive research has been conducted on the anticancer properties of other constituents of Brucea javanica, such as Brusatol, specific data on the efficacy and mechanism of action of this compound remains limited in publicly available scientific literature.
This document aims to provide a framework for researchers interested in investigating the potential of this compound as an anticancer agent. Given the absence of direct experimental data for this compound, the following sections will provide generalized protocols and background information based on the known activities of related quassinoid compounds from Brucea javanica. It is crucial to note that these are representative methodologies and would require specific optimization for this compound.
Potential Sensitive Cell Lines and Rationale
Direct studies identifying cancer cell lines sensitive to this compound are not currently available. However, based on the activity of other quassinoids isolated from Brucea javanica, the following cell lines represent rational starting points for sensitivity screening:
Table 1: Potential Cancer Cell Lines for this compound Sensitivity Screening
| Cancer Type | Cell Line | Rationale for Selection (Based on Activity of other Brucea javanica Quassinoids) |
| Pancreatic Cancer | PANC-1, SW1990 | Brusatol and Bruceine D have shown potent cytotoxicity in these cell lines.[1] |
| Breast Cancer | MCF-7, MDA-MB-231 | Brusatol exhibits significant inhibitory activities against these breast cancer cell lines.[3] |
| Hepatocellular Carcinoma | HepG2, Hep3B, Huh-7 | Various quassinoids from Brucea javanica have demonstrated cytotoxic effects on liver cancer cells.[2] |
| Lung Cancer | A549 | Brusatol has shown satisfactory results in inhibiting the growth of A549 cells. |
| Oral Squamous Carcinoma | KB cells | Brujavanol A and B, other quassinoids from the same plant, exhibited significant cytotoxicity against KB cells. |
| Leukemia | P-388 | Javanicosides, quassinoid glucosides from Brucea javanica, showed moderate cytotoxic activity against P-388 murine leukemia cells. |
Postulated Mechanism of Action: Apoptosis Induction and STAT3 Signaling Inhibition
While the precise mechanism of this compound is uncharacterized, many anticancer compounds, including those from Brucea javanica, exert their effects by inducing programmed cell death, or apoptosis, and interfering with key signaling pathways that promote cancer cell survival and proliferation.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. Key events in apoptosis include DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer progression. Constitutive activation of STAT3 is observed in many types of cancer and is associated with increased cell proliferation, survival, and angiogenesis, as well as resistance to chemotherapy. Inhibition of the STAT3 signaling pathway can lead to the downregulation of anti-apoptotic proteins (like Bcl-2 and survivin) and cell cycle regulators (like cyclin D1), ultimately resulting in apoptosis and cell cycle arrest. Brusatol has been shown to inhibit the STAT3 pathway in pancreatic cancer cells.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Western Blot Analysis for Apoptosis and STAT3 Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and the STAT3 pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, STAT3, p-STAT3, Cyclin D1, Survivin, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
Visualizations
Postulated Signaling Pathway of this compound in Cancer Cells
Caption: Postulated mechanism of this compound inducing cancer cell death.
General Experimental Workflow for Assessing Anticancer Activity
References
Application Notes and Protocols for Studying the Mechanism of Action of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid, a class of bitter-tasting diterpenoids, isolated from the seeds of Brucea javanica (L.) Merr.[1][2]. While specific mechanism of action studies on this compound are limited, the compound has demonstrated antileukemic activity. Extensive research on other major quassinoids from Brucea javanica, such as brusatol (B1667952) and bruceine D, has revealed potent anti-cancer properties mediated through various signaling pathways. These related compounds provide a strong framework for investigating the mechanism of action of this compound.
These application notes provide an overview of the likely anti-cancer mechanisms of this compound based on the activities of structurally similar quassinoids and offer detailed protocols for researchers to investigate its specific molecular targets and signaling pathways.
Postulated Anti-Cancer Mechanisms of Action
Based on the known activities of major quassinoids from Brucea javanica, this compound is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:
-
Inhibition of the Nrf2 Signaling Pathway: A key mechanism of the related quassinoid, brusatol, is the rapid and transient inhibition of the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and is often constitutively active in cancer cells, contributing to chemoresistance.[1][2][3] Brusatol enhances the ubiquitination and degradation of Nrf2, thereby sensitizing cancer cells to chemotherapeutic agents.
-
Induction of Apoptosis: Bruceine D, another prominent quassinoid from Brucea javanica, has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer and chronic myeloid leukemia. This is often mediated through the mitochondrial (intrinsic) pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
-
Modulation of Key Cancer-Related Signaling Pathways: Quassinoids from Brucea javanica have been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
MAPK Pathway: Activation of JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is central to cell growth, proliferation, and survival.
-
STAT3 Signaling: Inhibition of the STAT3 pathway, which is often constitutively activated in cancer and promotes cell proliferation and survival.
-
Wnt/β-catenin Pathway: Potential inhibition of this pathway, which is crucial for cancer cell self-renewal and proliferation.
-
Data Presentation: In Vitro Anti-Cancer Activity of Brucea javanica Quassinoids
The following table summarizes the reported 50% inhibitory concentration (IC50) values for brusatol and bruceine D against various cancer cell lines, providing a reference for the expected potency of this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | SMMC-7721 | Hepatocellular Carcinoma | < 0.064 | |
| Huh7 | Hepatocellular Carcinoma | 0.34 | ||
| Hep3B | Hepatocellular Carcinoma | 0.69 | ||
| PANC-1 | Pancreatic Cancer | 0.36 | ||
| SW1990 | Pancreatic Cancer | 0.10 | ||
| MDA-MB-231 | Breast Cancer | 0.081 - 0.238 | ||
| Bruceine D | H460 | Non-Small Cell Lung Cancer | 0.5 | |
| A549 | Non-Small Cell Lung Cancer | 0.6 | ||
| K562 | Chronic Myeloid Leukemia | 6.37 | ||
| PANC-1 | Pancreatic Cancer | > 30 (for non-tumorigenic Hs68 cells) | ||
| Capan-2 | Pancreatic Cancer | 1.1 | ||
| HEPG2 | Hepatocellular Carcinoma | 1.2 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H460 for lung cancer; K562 for leukemia; PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Nrf2, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Postulated signaling pathways affected by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound mechanism of action studies.
References
- 1. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Novel Bioactive Compounds: A General Framework Based on Yadanzioside G
Disclaimer: As of late 2025, no specific in vivo studies on Yadanzioside G in animal models have been published in publicly accessible scientific literature. Therefore, this document provides a generalized framework of application notes and protocols that researchers, scientists, and drug development professionals can adapt for the in vivo evaluation of a novel natural compound like this compound. The experimental details and data presented are illustrative, based on studies of similar compounds, and should be tailored based on the specific physicochemical properties and in vitro activity of the test substance.
Introduction
This compound is a natural compound that, based on the known biological activities of related compounds from its source, may possess therapeutic potential, such as anticancer or anti-inflammatory effects.[1] To investigate these potential activities and to assess its safety profile, a series of preclinical in vivo studies in animal models is essential. This document outlines standard protocols for evaluating the anticancer and anti-inflammatory efficacy, as well as the pharmacokinetic profile of a novel investigational compound.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the activities of analogous compounds, two potential applications for a novel agent like this compound are in oncology and inflammatory diseases. The following sections detail the protocols for animal models relevant to these areas.
Anticancer Activity: Xenograft Tumor Model
The human tumor xenograft model in immunocompromised mice is a standard method for evaluating the in vivo efficacy of a potential anticancer agent.[2]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Human cancer cell line of interest (e.g., a breast cancer line like MCF-7) is cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.[3]
-
Tumor Inoculation:
-
Harvest and wash the cancer cells, then resuspend in a sterile, serum-free medium or PBS.
-
For enhanced tumor take, the cell suspension can be mixed 1:1 with a basement membrane matrix (e.g., Matrigel).[4]
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.[4]
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).
-
Administer the compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules (e.g., once daily for 21 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Key organs can be collected for histopathological analysis to assess toxicity.
-
Data Presentation: Illustrative Anticancer Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 1.5 ± 0.3 | 0 |
| Compound X | 25 | 800 ± 150 | 0.8 ± 0.2 | 46.7 |
| Compound X | 50 | 450 ± 100 | 0.4 ± 0.1 | 70.0 |
| Positive Control | Varies | 400 ± 90 | 0.35 ± 0.1 | 73.3 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Experimental Workflow Visualization
References
Application Notes and Protocols for Investigating Yadanzioside G in Cancer Cell Apoptosis
Introduction
Yadanzioside G is a natural product that, based on the known anticancer activities of similar compounds, presents a promising avenue for investigation as a therapeutic agent for various cancers. A key mechanism by which many natural compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This document outlines a series of experimental protocols to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines and to elucidate the potential underlying molecular mechanisms.
Data Presentation: Hypothetical Cytotoxicity of this compound
A crucial first step in evaluating a new compound is to determine its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell viability by 50%.[1] The following table presents hypothetical IC50 values for this compound across a panel of cancer cell lines, illustrating how such data would be structured.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.5 |
| MDA-MB-231 | Breast Cancer | 48 | 18.2 |
| A549 | Lung Cancer | 48 | 32.8 |
| HCT116 | Colon Cancer | 48 | 21.4 |
| HepG2 | Liver Cancer | 48 | 15.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism by which this compound could induce apoptosis, based on pathways activated by similar compounds.[4][5] This hypothetical pathway involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic cascade.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound
This diagram outlines the logical flow of experiments to characterize the anticancer effects of a novel compound like this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Yadanzioside G solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside G. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the best solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of this compound in my aqueous-based assay buffer. How can I improve its solubility?
A2: Precipitation in aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several strategies to improve solubility:
-
Use of Co-solvents: Similar to other ginsenosides (B1230088), using a co-solvent system can enhance solubility. A mixture of ethanol, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween-80 in saline has been shown to be effective for other Yadanziosides.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Experimental Protocol: Preparation of a this compound Formulation for In Vivo Studies
For researchers preparing this compound for in vivo administration, a formulation similar to that used for other poorly soluble natural products can be adapted.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Formulation Vehicle: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% saline.
-
Final Formulation: Slowly add the this compound stock solution to the formulation vehicle while vortexing to achieve the desired final concentration. The final DMSO concentration should be kept to a minimum.
Solubility Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides guidance based on information for similar compounds and general laboratory practices.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent. |
| Methanol | Sparingly Soluble | Can be used as a co-solvent. |
| Water | Poorly Soluble | Requires formulation with co-solvents or surfactants. |
| Phosphate Buffered Saline (PBS) | Poorly Soluble | Prone to precipitation. |
Stability and Storage
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage (months to years) in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), 4°C is acceptable.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: How stable is this compound in solution at room temperature?
A4: The stability of this compound in solution at room temperature has not been extensively reported. As a general precaution for natural glycosides, it is advisable to minimize the time that solutions are kept at room temperature. Prepare fresh dilutions from your frozen stock solution for each experiment. If solutions need to be stored for a short period (a few hours), keep them on ice and protected from light.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been fully elucidated in the literature. However, glycosides can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the sugar moieties. Oxidative degradation is also a potential concern. It is crucial to handle the compound under controlled pH and to use high-purity solvents to minimize degradation.
Experimental Protocol: Preliminary Stability Assessment of this compound in an Experimental Buffer
This protocol outlines a basic experiment to assess the short-term stability of this compound in your specific experimental buffer.
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Aliquot the solution into several tubes and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound over time indicates degradation.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Precipitation
-
Troubleshooting:
-
Visually inspect your solutions for any signs of precipitation.
-
If using a plate-based assay, check for precipitates at the bottom of the wells.
-
Consider reducing the final concentration of this compound.
-
Re-evaluate your solvent and buffer composition to improve solubility.
-
Possible Cause 2: Compound Degradation
-
Troubleshooting:
-
Always use freshly prepared solutions.
-
Protect solutions from light and store them on ice during experiments.
-
Perform a stability check using HPLC to confirm the integrity of your compound under your experimental conditions.
-
Experimental Protocol: HPLC Analysis for Purity and Degradation
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer like 0.1% phosphoric acid in water).
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a starting point could be around 203 nm, which is common for ginsenosides).
-
Sample Preparation: Dilute your this compound solution in the mobile phase.
Logical Workflow for Troubleshooting Inconsistent Results
Signaling Pathways
Q6: What are the potential signaling pathways modulated by this compound?
A6: While the specific signaling pathways targeted by this compound are not extensively characterized, its classification as a ginsenoside suggests it may share mechanisms of action with other well-studied ginsenosides. These compounds are known to exhibit anti-inflammatory and anticancer activities through the modulation of key signaling cascades.[1][2][3][4][5]
Potential Signaling Pathways:
-
NF-κB Pathway: Many ginsenosides inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another common target.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism and is often dysregulated in cancer. Several cardiac glycosides, which share some structural similarities with ginsenosides, have been shown to modulate this pathway.
Diagram of a Representative Signaling Pathway (PI3K/AKT/mTOR)
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound.
References
- 1. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside G In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro studies with Yadanzioside G.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro experiments?
A1: Direct cytotoxic data for this compound is limited. However, based on studies of its source, Brucea javanica extract, and related quassinoid compounds, a tiered approach is recommended. For initial cytotoxicity and proliferation assays, a broad concentration range from 0.1 µM to 100 µM is advisable to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For mechanistic studies, concentrations around the determined IC50 value should be used.
Q2: How should I dissolve and store this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3][4] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[3] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known biological activities of this compound and related compounds?
A3: this compound is a quassinoid isolated from Brucea javanica. Extracts from this plant and other quassinoids have demonstrated a range of biological activities in vitro, including:
-
Anticancer effects: Cytotoxicity has been observed in various cancer cell lines, including colon and lung cancer.
-
Anti-inflammatory properties: Brucea javanica extracts have been shown to inhibit the production of inflammatory mediators.
-
Antiviral and antiparasitic activities.
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While the specific pathways for this compound are not fully elucidated, studies on Brucea javanica extracts and related compounds like brusatol (B1667952) suggest involvement of pathways critical to cell survival and inflammation. These may include:
-
NF-κB Signaling Pathway: Inhibition of NF-κB translocation has been observed with Brucea javanica extracts.
-
Apoptosis Pathways: Both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways may be activated.
-
STAT3 and Akt/mTOR Pathways: These pathways, central to cell proliferation and survival, have been shown to be modulated by other quassinoids.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed bioactivity | Ineffective dosage | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM). |
| Compound instability | Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line resistance | Consider using a different cell line that may be more sensitive to quassinoids. | |
| High background cytotoxicity in vehicle control | High DMSO concentration | Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Contaminated reagents | Use sterile, high-purity reagents and cell culture media. | |
| Inconsistent results between experiments | Variation in cell density | Standardize the cell seeding density for all experiments. |
| Variation in treatment duration | Maintain a consistent incubation time with this compound. | |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Compound precipitation in culture medium | Low solubility | Prepare the final dilution in pre-warmed culture medium and vortex gently. Do not exceed the solubility limit of the compound in the aqueous medium. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Brucea javanica Extracts and Related Quassinoids
| Compound/Extract | Cell Line | Assay | IC50 / ED50 | Reference |
| Brucea javanica Ethanolic Extract | HT29 (Colon Cancer) | MTT | 48 ± 2.5 µg/mL (48h) | |
| Brucea javanica Ethanolic Extract | HCT-116 (Colon Cancer) | MTT | 8.9 ± 1.32 µg/mL | |
| Brusatol | HL-60 (Leukemia) | - | 0.06 µmol/L | |
| Bruceine B | HL-60 (Leukemia) | - | 0.27 µmol/L | |
| Bruceine H | - | - | Lowest IC50 among tested monomers |
Note: This data is for extracts and related compounds, not specifically this compound. It should be used as a reference for designing initial experiments.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for in vitro analysis of this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: A logical flow for troubleshooting experiments.
References
Technical Support Center: Troubleshooting Yadanzioside G HPLC Peak Tailing
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside G. By providing clear, actionable troubleshooting steps and in-depth explanations, this guide aims to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a complex quassinoid glycoside isolated from plants of the Brucea genus, notably Brucea javanica.[1] As a potential therapeutic agent, accurate quantification by HPLC is crucial. Peak tailing, an asymmetry in the chromatographic peak, can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised data reliability, ultimately affecting the precision of quantitative analysis.[2]
Q2: What are the primary causes of peak tailing for a polar glycoside like this compound?
Peak tailing for polar compounds like this compound in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with polar functional groups on this compound through hydrogen bonding. This secondary retention mechanism can lead to significant peak tailing.[3][4]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. For complex glycosides, an inappropriate pH can lead to multiple analyte forms or enhance interactions with silanol groups, causing peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened and tailing peak.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.
-
Column Contamination and Degradation: Accumulation of matrix components from the sample or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
When encountering peak tailing with this compound, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Guide 2: Optimizing Mobile Phase Composition
The mobile phase plays a critical role in controlling peak shape. For polar glycosides like this compound, careful optimization of the mobile phase is key.
Problem: this compound peak is tailing in a reversed-phase C18 column with a water/acetonitrile gradient.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of acid, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), to both the aqueous and organic mobile phases can suppress the ionization of residual silanol groups on the stationary phase. This minimizes secondary interactions and often leads to a significant improvement in peak symmetry.
-
Introduce a Buffer: If pH control is critical, using a buffer system can be more effective than simply adding an acid. For example, a 10-20 mM ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer can help maintain a stable pH throughout the gradient elution.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties. If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the selectivity and potentially improve peak shape by modifying the interactions between the analyte, mobile phase, and stationary phase.
Quantitative Data Summary: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor (As) | Observations |
| Water/Acetonitrile | 2.1 | Significant tailing |
| Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid | 1.3 | Improved symmetry |
| 20mM Ammonium Acetate (pH 5.0) / Acetonitrile | 1.1 | Symmetrical peak |
Note: These are representative values and actual results may vary depending on the specific column and HPLC system.
Guide 3: Column Selection and Care
The choice of HPLC column and its condition are paramount for good peak shape.
Problem: Persistent peak tailing for this compound even after mobile phase optimization.
Solutions:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. If you are using an older column, switching to a high-purity, end-capped C18 column can dramatically reduce peak tailing for polar analytes.
-
Consider a Polar-Embedded or Phenyl-Hexyl Column: For highly polar compounds, alternative stationary phases can offer better peak shapes. A polar-embedded column has a hydrophilic group incorporated into the alkyl chain, which helps to shield the analyte from residual silanols. A phenyl-hexyl column provides different selectivity through pi-pi interactions, which can be beneficial for complex molecules.
-
Column Flushing and Regeneration: If the column has been in use for some time, it may be contaminated. Flushing the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) can help remove strongly retained compounds. Always check the column manufacturer's instructions for recommended cleaning procedures.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained on reversed-phase columns, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a high organic, low aqueous mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Caption: Decision tree for selecting an appropriate HPLC column.
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for Brucea javanica Extract Analysis
This method has been shown to be effective for the analysis of quassinoids, including this compound, in Brucea javanica extracts.
| Parameter | Specification |
| Column | C18 (e.g., Cosmosil, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | A gradient elution program should be optimized. A good starting point is a linear gradient from a low to a high percentage of methanol over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 221 nm or 270 nm |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Extract powdered Brucea javanica material with methanol using ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Protocol 2: Sample Dilution to Test for Column Overload
If column overload is suspected as the cause of peak tailing, a simple dilution experiment can confirm this.
-
Prepare your this compound sample at the concentration that is showing peak tailing.
-
Create a series of dilutions of this sample, for example, 1:2, 1:5, and 1:10, using the initial mobile phase composition as the diluent.
-
Inject the original sample and each dilution onto the HPLC system under the same chromatographic conditions.
-
Observe the peak shape for this compound in each chromatogram.
Expected Results:
| Dilution Factor | Peak Shape | Indication |
| 1 (Undiluted) | Tailing | Potential Overload |
| 2 | Improved Symmetry | Overload is a contributing factor |
| 5 | Symmetrical | Column overload was the primary cause |
| 10 | Symmetrical | Confirms column overload |
If peak shape improves upon dilution, reduce the concentration of your sample or the injection volume for future analyses.
This technical support guide provides a comprehensive framework for troubleshooting peak tailing issues encountered during the HPLC analysis of this compound. By systematically addressing potential causes related to the mobile phase, column, and sample, researchers can significantly improve the quality and reliability of their chromatographic data.
References
Technical Support Center: Overcoming Resistance to Yadanzioside G in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Yadanzioside G, particularly concerning the development of resistance in cancer cells.
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a type of ginsenoside, a class of natural products isolated from ginseng, that has demonstrated anti-cancer properties. Its primary mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2] It can influence various signaling pathways, including those regulated by G-protein coupled receptors (GPCRs), to exert its cytotoxic effects on cancer cells.[3][4][5]
Q2: What are the common mechanisms by which cancer cells develop resistance to chemotherapeutic agents like this compound?
Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as either intrinsic (pre-existing) or acquired (developed during treatment). Key mechanisms include:
-
Altered Drug Target: Mutations or changes in the expression levels of the molecular target of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathways inhibited by this compound. This can involve signaling molecules like Akt and ERK.
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins, making them resistant to programmed cell death.
-
Enhanced DNA Repair: For drugs that cause DNA damage, cancer cells can enhance their DNA repair mechanisms to survive the treatment.
-
Alterations in Autophagy: While this compound can induce autophagy, cancer cells can sometimes hijack this process for survival, using it to recycle nutrients and damaged organelles to withstand stress.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cell viability assays (Increased IC50).
This is a primary indicator of acquired resistance. The following steps will help you confirm and investigate the underlying cause.
Step 1: Confirm Resistance by IC50 Determination
-
Experimental Protocol:
-
Cell Seeding: Seed both the suspected resistant and the parental (sensitive) cancer cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. It is advisable to perform a preliminary experiment with a broad concentration range (e.g., 10-fold dilutions) to identify the approximate responsive range for each cell line.
-
Incubation: Incubate the cells for a period that allows for at least one to two cell divisions (typically 48-72 hours).
-
Viability Assay: Use a suitable cell viability assay, such as MTT, MTS, or a crystal violet assay, to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value using non-linear regression. A significant increase (often considered 3-fold or higher) in the IC50 of the suspected resistant line compared to the parental line confirms resistance.
-
-
Quantitative Data Summary:
| Cell Line | This compound IC50 (µM) - Parental | This compound IC50 (µM) - Resistant | Resistance Index (RI) |
| Example Cell Line A | 15 | 60 | 4.0 |
| Example Cell Line B | 25 | 100 | 4.0 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the molecular mechanism.
-
Troubleshooting Table:
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Western Blot for P-glycoprotein (P-gp/MDR1) or other ABC transporters. | Increased protein expression of P-gp. |
| Activation of Bypass Survival Pathways | Western Blot for key signaling proteins (e.g., phospho-Akt, phospho-ERK). | Sustained or increased phosphorylation of Akt and/or ERK in the presence of this compound. |
| Evasion of Apoptosis | Western Blot for apoptotic regulatory proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3). | Increased ratio of Bcl-2/Bax; decreased levels of cleaved caspase-3 upon treatment. |
| Altered Autophagy | Western Blot for autophagy markers (e.g., LC3-II, p62). | Altered levels of LC3-II and p62, suggesting a dysregulated autophagic flux. |
-
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Workflow for troubleshooting this compound resistance.
Problem 2: High variability in cell viability assay results.
High variability can obscure the true effect of this compound and make IC50 determination unreliable.
-
Troubleshooting Table:
| Potential Cause | Troubleshooting Tip |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in culture medium. |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment. |
Key Experimental Protocols
Western Blotting Protocol
This protocol is used to detect the expression levels of specific proteins involved in resistance.
-
Cell Lysis: Prepare cell lysates from sensitive and resistant cell lines, both with and without this compound treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-phospho-Akt, anti-Bcl-2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH, to determine the relative protein expression and phosphorylation levels.
Signaling Pathways
Potential Signaling Pathways Involved in this compound Action and Resistance
This compound likely exerts its effects through the modulation of key signaling pathways that control cell survival and death. Resistance can emerge when cancer cells rewire these pathways.
Caption: Potential signaling pathways affected by this compound and mechanisms of resistance.
This guide provides a starting point for researchers working with this compound. As with any experimental system, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
- 1. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside F2 induces apoptosis accompanied by protective autophagy in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Insight into GPCR and G-Proteins as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Yadanzioside G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Yadanzioside G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is a natural product, a type of saponin (B1150181) glycoside. Like many natural products, its oral bioavailability is often limited by several factors.[1][2] The primary challenges include:
-
Poor Aqueous Solubility: this compound's complex structure can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][3]
-
Low Intestinal Permeability: The size and polarity of the molecule may hinder its ability to pass through the intestinal epithelial barrier.[1]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, reducing the amount of active compound.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, limiting its net absorption.
-
Gut Microbiota Interaction: The gut microbiome can metabolize this compound, potentially altering its structure and activity before absorption.
Q2: What are the main strategies to improve the bioavailability of poorly soluble drugs like this compound?
There are several established strategies to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby improving the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs.
-
-
Permeability Enhancement:
-
Permeation Enhancers: Using excipients that reversibly modulate tight junctions or inhibit efflux pumps can increase intestinal permeability.
-
Chemical Modification: Creating prodrugs or analogs of this compound with improved permeability characteristics.
-
-
Inhibition of Metabolism:
-
Co-administration with Inhibitors: Using compounds that inhibit metabolic enzymes (e.g., CYP450 enzymes) or efflux transporters (e.g., P-gp inhibitors like piperine) can increase systemic exposure.
-
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low and Variable Dissolution Rate of this compound in Biorelevant Media
Symptoms:
-
Inconsistent results in in-vitro dissolution assays (e.g., USP Apparatus II).
-
High standard deviations between replicate experiments.
-
Failure to achieve sink conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Wettability | Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) at a low concentration into the dissolution medium. | Surfactants reduce the surface tension between the solid particle and the liquid, improving wetting and dissolution. |
| Particle Agglomeration | Employ particle size reduction techniques such as micronization or nanosuspension preparation. | Smaller particles have a larger surface area, which can increase the dissolution rate. |
| Inadequate Agitation | Optimize the stirring speed (RPM) in your dissolution apparatus. | Insufficient agitation may lead to the formation of an unstirred water layer around the particles, hindering dissolution. |
| Incorrect pH of Medium | Evaluate the pH-solubility profile of this compound and adjust the dissolution medium pH accordingly. | The solubility of ionizable compounds is pH-dependent. |
Issue 2: Poor Permeability of this compound in Caco-2 Cell Monolayer Assay
Symptoms:
-
Low apparent permeability coefficient (Papp) values in the apical-to-basolateral direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| P-gp Efflux | Co-incubate this compound with a known P-gp inhibitor like verapamil (B1683045) or piperine. | If the Papp (A-B) increases significantly in the presence of the inhibitor, it suggests that this compound is a substrate for P-gp. |
| Low Paracellular Transport | Investigate the use of tight junction modulators like sodium caprate or certain alkylglycosides at non-toxic concentrations. | These agents can transiently open tight junctions, allowing for increased paracellular transport of molecules. |
| Metabolism by Caco-2 Cells | Analyze both apical and basolateral compartments for metabolites of this compound using LC-MS/MS. | Caco-2 cells express some metabolic enzymes that could be degrading the compound during the assay. |
| Poor Solubility in Assay Buffer | Prepare the dosing solution with a non-toxic co-solvent (e.g., DMSO, ethanol) at a final concentration that does not compromise monolayer integrity (typically <1%). | Ensuring the compound is fully dissolved in the apical compartment is crucial for accurate permeability assessment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In-Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add a solution of this compound (e.g., 10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assay (Basolateral to Apical): Repeat the procedure in step 4, but add the this compound solution to the basolateral side and sample from the apical side.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for this compound based on typical values for natural product glycosides.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Purified Water | 5.2 ± 0.8 |
| Simulated Gastric Fluid (pH 1.2) | 3.1 ± 0.5 |
| Simulated Intestinal Fluid (pH 6.8) | 15.7 ± 2.1 |
Table 2: In-Vitro Permeability of this compound across Caco-2 Monolayers
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound alone | 0.8 ± 0.2 | 4.1 ± 0.7 | 5.1 |
| This compound + Verapamil (100 µM) | 2.5 ± 0.4 | 2.8 ± 0.5 | 1.1 |
Visualizations
Caption: Workflow for developing and testing new this compound formulations.
Caption: Key physiological barriers limiting this compound bioavailability.
References
Technical Support Center: Yadanzioside G Degradation Studies
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Yadanzioside G under experimental conditions?
A1: Based on its chemical structure, which includes ester and glycosidic bonds, this compound is most susceptible to hydrolysis. Under acidic or basic conditions, the ester linkage at C-15 and the β-D-glucopyranosyloxy bond at C-2 are likely points of cleavage. Oxidative conditions may lead to modifications of the aglycone, particularly at the double bonds and hydroxyl groups. Photodegradation could also induce cleavage of the ester and glycosidic bonds.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products are expected to result from the hydrolysis of the ester and glycosidic bonds. This would yield the aglycone (the triterpenoid (B12794562) core), free glucose, and the C-15 side chain as separate molecules. Further degradation of the aglycone could occur under harsh conditions.
Q3: Which analytical techniques are recommended for identifying this compound and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1]
Q4: How can I minimize the degradation of this compound during storage and sample preparation?
A4: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to use a buffered solvent system and to prepare fresh solutions before each experiment. Avoid prolonged exposure to light and extreme pH conditions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature. |
| Complete degradation of this compound is observed immediately. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. |
| Multiple, unidentified peaks in the chromatogram. | Complex degradation or presence of secondary degradation products. | Use a gradient elution method in HPLC for better separation. Employ LC-MS/MS to obtain molecular weights and fragmentation patterns for preliminary identification of the unknown peaks. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the mobile phase composition and pH. Ensure the column is suitable for the separation of polar and non-polar compounds. |
| Mass balance is not achieved (sum of parent and degradation products is less than 100%). | Some degradation products are not detected by the analytical method (e.g., lack a chromophore). | Use a more universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to a UV detector. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.
Protocol 2: HPLC-UV Analysis of Degradation Samples
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Protocol 3: Identification of Degradation Products by LC-MS/MS
-
Use the same HPLC conditions as above, coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Perform fragmentation analysis on the major degradation product peaks to obtain structural information.
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various stress conditions.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Hypothetical Degradation Product A (Aglycone) (%) | Hypothetical Degradation Product B (Glycoside side chain) (%) |
| 1 M HCl, 60°C | 8 | 45.2 | 35.8 | 19.0 |
| 1 M NaOH, 60°C | 4 | 20.7 | 55.1 | 24.2 |
| 3% H₂O₂, RT | 24 | 78.9 | 12.3 | 8.8 |
| UV Light (254 nm) | 72 | 85.1 | 9.5 | 5.4 |
Visualizations
Caption: Hypothetical degradation of this compound.
Caption: Workflow for this compound degradation analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Minimizing off-target effects of Yadanzioside G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Yadanzioside G in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary mechanism of action?
This compound is a naturally occurring quassinoid, a type of diterpenoid, extracted from plants of the Simaroubaceae family, such as Brucea javanica.[1][][3] Quassinoids as a class are recognized for a variety of biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects on various tumor cell types.[4][5] While the precise mechanism for every quassinoid is not always fully elucidated, a significant mode of action for some members of this class is the general inhibition of protein synthesis. Some quassinoids have also been noted to impact specific signaling pathways, including those involving HIF-1α and MYC.
Q2: What are the potential off-target effects of this compound?
Given that some quassinoids can inhibit protein synthesis, a primary concern for off-target effects is the impact on highly proliferative normal cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles. Non-specific inhibition of protein synthesis can lead to general cytotoxicity. Additionally, as with many natural products, this compound could potentially interact with a range of cellular targets beyond its primary mechanism, leading to unforeseen biological responses.
Q3: How can I proactively minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Determine the optimal concentration: Conduct dose-response studies to identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing toxicity in control cells.
-
Use appropriate controls: Always include vehicle-treated controls and, if possible, a positive control with a known mechanism of action.
-
Select appropriate cell lines: Use a panel of cell lines, including non-cancerous or less sensitive lines, to assess the selectivity of this compound.
-
Consider the experimental duration: Limit the exposure time of cells to this compound to the minimum required to observe the on-target effect.
Q4: What should I do if I observe unexpected or inconsistent results?
Unexpected or inconsistent results can arise from a variety of factors. Refer to the troubleshooting guides below for specific issues. Generally, it is important to meticulously document all experimental parameters, repeat the experiment with fresh reagents, and consider the possibility of off-target effects or experimental artifacts.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control Cell Lines
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the IC50 value in your control and experimental cell lines. Start with a wide range of concentrations and narrow down to find the optimal therapeutic window. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is at a non-toxic level for your cell lines. Run a solvent-only control. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to general protein synthesis inhibition. Consider using a panel of cell lines with varying proliferation rates and origins to assess specificity. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, which can affect their response to treatment. |
Issue 2: Inconsistent On-Target Effects
| Potential Cause | Troubleshooting Step |
| Compound instability | This compound, like many natural products, may be sensitive to light, temperature, or pH. Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Variability in cell culture | Ensure consistent cell passage numbers, confluency, and growth conditions between experiments. |
| Assay variability | Optimize your assay protocol to minimize variability. Include appropriate positive and negative controls in every experiment. |
| Off-target effects masking on-target activity | At higher concentrations, off-target toxicity may mask the specific on-target effect. Re-evaluate your dose-response data to identify a more specific concentration range. |
Data Presentation: Quantifying Off-Target Effects
| Target/Assay | Cell Line(s) | This compound Concentration(s) | On-Target Effect (e.g., % inhibition) | Off-Target Effect (e.g., % cytotoxicity in control cells) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| Protein Synthesis | |||||
| Kinase Panel (e.g., KinomeScan) | |||||
| Receptor Binding Assay | |||||
| Cytotoxicity | |||||
| Apoptosis Induction |
Experimental Protocols
Protocol 1: Assessing General Cytotoxicity and Selectivity
-
Cell Plating: Seed a panel of cancer and non-cancerous cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a relevant period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 values for each cell line and determine the selectivity index.
Protocol 2: Profiling Off-Target Kinase Inhibition
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Kinase Profiling Service: Submit the compound to a commercial kinase profiling service (e.g., KinomeScan™, Reaction Biology). These services typically screen the compound against a large panel of kinases at one or two concentrations.
-
Data Interpretation: Analyze the results to identify any kinases that are significantly inhibited by this compound.
-
Follow-up Validation: Validate any significant "hits" with in-house enzymatic assays or cell-based assays to confirm the off-target interaction.
Protocol 3: Evaluating Inhibition of Protein Synthesis
-
Cell Treatment: Treat cells with various concentrations of this compound, a positive control (e.g., cycloheximide), and a vehicle control.
-
Metabolic Labeling: After a short incubation with the compounds, add a labeled amino acid precursor (e.g., ³⁵S-methionine or a puromycin-based assay like SUnSET).
-
Lysis and Detection: Lyse the cells and measure the incorporation of the labeled precursor into newly synthesized proteins via scintillation counting, autoradiography, or western blotting for puromycin.
-
Analysis: Quantify the level of protein synthesis inhibition relative to the controls.
Visualizations
Caption: Experimental workflow for assessing and minimizing off-target effects of this compound.
Caption: Postulated mechanism of this compound via inhibition of protein synthesis at the ribosome.
References
- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [mail.sobekbio.com]
- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]
Technical Support Center: Large-Scale Purification of Yadanzioside G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of Yadanzioside G from its natural source, Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a quassinoid glycoside, a type of saponin, that has been isolated from the seeds and fruits of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] Quassinoids are known for their bitter taste and various biological activities, including potential antileukemic effects.[3]
Q2: What are the main challenges in the large-scale purification of this compound?
The large-scale purification of this compound presents several challenges inherent to the purification of saponins (B1172615) and other natural products:
-
Low Yield: The concentration of this compound in the plant material can be low and variable depending on the plant's origin, age, and growing conditions.[4]
-
Complex Mixtures: The crude extract of Brucea javanica contains a multitude of structurally similar quassinoids and other compounds, making separation difficult.[3]
-
Co-extraction of Impurities: Polysaccharides and other polar compounds are often co-extracted, leading to high viscosity of the extract, which can complicate handling and chromatographic separation.
-
Chromatographic Issues: Saponins like this compound are polar and can exhibit poor peak shape (tailing) and resolution on normal-phase chromatography columns like silica (B1680970) gel.
-
Detection Challenges: Many saponins lack a strong chromophore, making UV detection in HPLC less effective and often requiring alternative detectors like Evaporative Light Scattering Detectors (ELSD).
Q3: What extraction methods are commonly used for this compound and other quassinoids from Brucea javanica?
Ethanol (B145695) and methanol (B129727) are common solvents for the extraction of quassinoids from Brucea javanica. Modern extraction techniques such as ultrasound-assisted extraction (UAE) can improve efficiency compared to traditional maceration. Optimization of extraction parameters like solvent-to-material ratio, extraction time, and temperature is crucial for maximizing the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Suboptimal extraction solvent or method. 2. Variation in the quality of the plant material. 3. Incomplete extraction. | 1. Optimize the extraction solvent (e.g., different concentrations of ethanol or methanol). Consider using advanced techniques like ultrasound-assisted or microwave-assisted extraction. 2. Source high-quality, properly identified plant material. The content of active compounds can vary significantly. 3. Increase extraction time or perform multiple extraction cycles. |
| High Viscosity of the Extract | Co-extraction of polysaccharides. | 1. Perform a pre-extraction step with a non-polar solvent to remove lipids and other less polar compounds. 2. Use precipitation with a suitable anti-solvent to selectively remove polysaccharides. 3. Consider enzymatic hydrolysis to break down polysaccharides, but this requires careful optimization to avoid degrading the target compound. |
| Poor Separation and Peak Tailing in Column Chromatography (Silica Gel) | 1. High polarity and structural similarity of saponins. 2. Irreversible adsorption to the stationary phase. 3. Sample precipitation on the column. | 1. Optimize the mobile phase. A common system is chloroform-methanol-water; systematically vary the proportions. Adding a small amount of acid (e.g., acetic acid) can sometimes improve peak shape. 2. Switch to a different stationary phase, such as reversed-phase C18 or C8 silica. High-Speed Countercurrent Chromatography (HSCCC) is also a powerful alternative for separating polar compounds. 3. Ensure the sample is fully dissolved in the initial mobile phase before loading onto the column. |
| Difficulty in Detecting this compound during HPLC | Weak UV absorbance of saponins. | 1. Use an Evaporative Light Scattering Detector (ELSD) which is more suitable for non-volatile compounds with no strong chromophore. 2. Monitor at a low wavelength (around 200-210 nm), but be aware that many other compounds may also absorb in this region. |
| Co-elution of Structurally Similar Quassinoids | Insufficient resolution of the chromatographic system. | 1. Employ gradient elution in preparative HPLC to improve separation. 2. Use a combination of different chromatographic techniques (e.g., silica gel followed by reversed-phase HPLC or HSCCC). 3. For preparative HPLC, experiment with different column packings (e.g., C18, Phenyl) and optimize the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients). |
Quantitative Data
| Parameter | Compound(s) | Value | Method | Source |
| Content in Plant Material | Bruceoside B | 0.05% - 0.12% | HPLC | |
| Bruceoside A | 0.19% - 0.38% | HPLC | ||
| Brusatol | 0.07% - 0.18% | HPLC | ||
| Average Recovery | Bruceoside B | 96.1% (RSD 4.4%) | HPLC | |
| Bruceoside A | 106.3% (RSD 5.9%) | HPLC | ||
| Brusatol | 96.7% (RSD 4.8%) | HPLC |
Experimental Protocols
Protocol 1: General Extraction of Quassinoids from Brucea javanica
-
Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a coarse powder.
-
Extraction:
-
Macerate the powdered seeds with 95% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The fraction containing this compound is typically found in the more polar fractions (ethyl acetate and n-butanol). Concentrate these fractions for further purification.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform-methanol or chloroform-methanol-water. The polarity of the mobile phase is gradually increased.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified this compound.
Protocol 3: Preparative Reversed-Phase HPLC (Prep-HPLC)
-
Column: Use a preparative C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: Prepare a mobile phase of methanol and water or acetonitrile (B52724) and water. A gradient elution is often necessary for good separation. For example, a linear gradient from 30% to 70% methanol in water over 40 minutes.
-
Sample Preparation: Dissolve the partially purified sample from the previous step in the initial mobile phase and filter it through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the retention time of a this compound standard, if available, or by monitoring the chromatogram.
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or evaporation.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
Technical Support Center: Yadanzioside G Assay & Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside G. The information is designed to address common issues encountered during experimental assays and analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1][2][3] It has demonstrated notable antitumor and antileukemic properties in preclinical studies.[4][5]
Q2: Which analytical methods are most suitable for the quantification of this compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and similar glycosides. Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation.
Q3: My this compound sample appears to be degrading. What are the optimal storage conditions?
While specific stability data for this compound is limited, glycosides, in general, are susceptible to degradation under harsh pH and high-temperature conditions. For optimal stability, it is recommended to store this compound solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and at a slightly acidic to neutral pH. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can help determine its specific stability profile.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Mitigation Strategy |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate pH of Mobile Phase | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Issue: Inconsistent Retention Times
| Potential Cause | Mitigation Strategy |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove air bubbles. |
| Inadequate Column Equilibration | Increase the column equilibration time between injections. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Cell-Based Assays (e.g., Cytotoxicity Assays)
Issue: High Background or False Positives in MTT/XTT Assays
| Potential Cause | Mitigation Strategy |
| Direct Reduction of Tetrazolium Salts | Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent. |
| Precipitation of this compound | Observe the wells under a microscope for any precipitate. If present, consider using a different solvent or reducing the final concentration. |
| Contamination | Ensure sterile technique and check for microbial contamination in cell cultures and reagents. |
Issue: Inconsistent Results in Luciferase Reporter Assays
| Potential Cause | Mitigation Strategy |
| Direct Inhibition of Luciferase | Perform a counter-screen with purified luciferase enzyme to rule out direct inhibition by this compound. |
| Cell Death | Run a parallel cytotoxicity assay to ensure that the observed decrease in luciferase activity is not due to cell death. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all wells and is not affecting luciferase activity or cell viability. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy, but a common starting point for similar compounds is around 220 nm).
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a series of known concentrations of a purified this compound standard to generate a standard curve for quantification.
Protocol 2: Sample Preparation from Brucea javanica Seeds
-
Grinding: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction: Perform extraction with a suitable solvent. A common method is maceration or sonication with methanol (B129727) or ethanol.
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification (Optional): For higher purity, the crude extract can be subjected to further chromatographic purification steps, such as column chromatography on silica (B1680970) gel or preparative HPLC.
Signaling Pathways & Visualizations
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on its demonstrated anti-leukemic and anti-tumor activities, it is plausible that it affects key pathways involved in cell survival, proliferation, and apoptosis, similar to other glycosides like ginsenosides.
Hypothesized this compound-Induced Apoptosis Pathway
This diagram illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells.
Caption: Hypothesized ROS-mediated apoptosis induced by this compound.
Potential Interference in a Reporter Gene Assay Workflow
This workflow highlights points where this compound could interfere with a typical reporter gene assay.
Caption: Potential points of interference in a reporter gene assay.
Logical Troubleshooting Flow for HPLC Issues
This diagram provides a logical workflow for troubleshooting common HPLC problems when analyzing this compound.
Caption: A logical workflow for troubleshooting HPLC issues.
References
- 1. One new pregnane glycoside from the seeds of cultivated Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside G Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Yadanzioside G. Due to the limited specific research on this compound, this guide draws upon the established knowledge of structurally and functionally related quassinoids from Brucea javanica, such as Brusatol and Bruceine D. It is anticipated that this compound shares similar mechanisms of action with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a quassinoid glycoside isolated from the plant Brucea javanica. Based on studies of related quassinoids like Brusatol and Bruceine D, this compound is expected to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][2][3][4] The proposed mechanisms involve the modulation of various signaling pathways, including the MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.[2] A key mechanism of action for related compounds is the generation of reactive oxygen species (ROS) and inhibition of the Nrf2 signaling pathway.
Q2: What are the typical effective concentrations of related quassinoids in in-vitro studies?
The half-maximal inhibitory concentration (IC50) for quassinoids can vary significantly depending on the specific compound and the cancer cell line being tested. For instance, Brusatol has shown potent cytotoxicity with IC50 values in the nanomolar to low micromolar range. For example, in pancreatic cancer cell lines, IC50 values for Brusatol were observed to be 0.36 µM (PANC-1) and 0.10 µM (SW1990). It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line.
Q3: How can I confirm that this compound is inducing apoptosis in my cell line?
Apoptosis can be confirmed through several experimental approaches:
-
Morphological Changes: Observe cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) with Annexin V and membrane integrity with PI (to distinguish from necrotic cells).
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric, fluorometric, or luminescence-based assays.
-
PARP Cleavage: Detect the cleavage of Poly (ADP-ribose) polymerase (PARP) by Western blotting, which is a hallmark of caspase-dependent apoptosis.
-
DNA Fragmentation: Visualize the characteristic laddering pattern of fragmented DNA using agarose (B213101) gel electrophoresis (DNA ladder assay) or quantify DNA breaks using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Q4: How do I investigate the effect of this compound on the cell cycle?
Cell cycle analysis is typically performed using flow cytometry. Cells are treated with this compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Related quassinoids like Bruceine D have been shown to induce G0/G1 or S-phase arrest.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Incorrect drug concentration: The concentration of this compound may be too low. 2. Short treatment duration: The incubation time may be insufficient to observe an effect. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. 4. Drug instability: The compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Test on a different, potentially more sensitive, cancer cell line. 4. Ensure proper storage of the compound and prepare fresh solutions for each experiment. |
| Inconsistent results between replicate experiments. | 1. Variability in cell culture: Inconsistent cell density at the time of treatment, or variations in passage number. 2. Pipetting errors: Inaccurate dispensing of reagents or compound. 3. Contamination: Mycoplasma or bacterial contamination can affect cell behavior. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Calibrate pipettes regularly and ensure proper pipetting technique. 3. Regularly test cell cultures for mycoplasma contamination. |
| High background in apoptosis assays. | 1. Unhealthy cells: Cells may have been stressed prior to the experiment (e.g., over-confluent, nutrient-deprived). 2. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells. 3. Reagent issues: Suboptimal antibody/reagent concentrations or expired reagents. | 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Optimize cell handling procedures to minimize mechanical stress. 3. Titrate antibodies and use fresh, properly stored reagents. |
| Difficulty in detecting changes in signaling protein expression by Western blot. | 1. Suboptimal protein extraction: Inefficient lysis buffer or incomplete cell lysis. 2. Low protein abundance: The target protein may be expressed at low levels. 3. Incorrect antibody: The primary antibody may not be specific or sensitive enough. 4. Timing of analysis: The peak change in protein expression may occur at a different time point. | 1. Use a suitable lysis buffer with protease and phosphatase inhibitors. 2. Increase the amount of protein loaded onto the gel. 3. Validate the antibody using positive and negative controls. 4. Perform a time-course experiment to identify the optimal time point for analysis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for studying this compound's mechanism of action.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Potential signaling pathways leading to cell cycle arrest by this compound.
References
- 1. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antileukemic Potential of Quassinoids from Brucea javanica, with a Focus on Yadanzioside G
A comparative guide for researchers and drug development professionals on the cytotoxic and apoptotic effects of quassinoids against leukemia cells. This guide outlines the current research on related compounds and provides a framework for the validation of novel agents like Yadanzioside G.
Introduction to this compound and Related Quassinoids
This compound is a quassinoid glucoside isolated from the plant Brucea javanica. Quassinoids, a class of highly oxygenated triterpenes derived from plants of the Simaroubaceae family, have garnered significant interest in cancer research due to their diverse pharmacological activities, including potent antitumor effects.[1][2][3] The antileukemic potential of this class of compounds was first highlighted by the discovery of bruceantin's activity against leukemia in 1975.[1][4] While specific antileukemic data for this compound is not yet prevalent in the literature, numerous studies on other quassinoids and extracts from Brucea javanica provide a strong rationale for its investigation as a potential therapeutic agent.
This guide will compare the antileukemic effects of various quassinoids from Brucea javanica and other sources, detail the experimental protocols used to validate these effects, and present the known mechanisms of action through signaling pathway diagrams. This information serves as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound and other novel quassinoids.
Comparative Efficacy of Quassinoids Against Leukemia Cell Lines
The cytotoxic effects of several quassinoids have been evaluated against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the IC50 values for different quassinoids, providing a basis for comparing their antileukemic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Longifolactone G | K562, HL-60 | >10 | --INVALID-LINK-- |
| Longifolactone H | K562, HL-60 | >10 | --INVALID-LINK-- |
| Eurycomanone | K562 | 2.90 | --INVALID-LINK-- |
| Eurycomanol | HL-60 | 8.20 | --INVALID-LINK-- |
| Javanicoside I | P-388 Murine Leukemia | 7.5 µg/ml | --INVALID-LINK-- |
| Javanicoside J | P-388 Murine Leukemia | 2.3 µg/ml | --INVALID-LINK-- |
| Javanicoside K | P-388 Murine Leukemia | 1.6 µg/ml | --INVALID-LINK-- |
| Javanicoside L | P-388 Murine Leukemia | 2.9 µg/ml | --INVALID-LINK-- |
| Chrysoeriol | HL-60 | Selective cytotoxicity | --INVALID-LINK-- |
Experimental Protocols for Validating Antileukemic Effects
To rigorously assess the antileukemic properties of a novel compound like this compound, a series of in vitro experiments are typically conducted. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on leukemia cell lines.
-
Methodology:
-
Leukemia cells (e.g., K562, HL-60, Jurkat) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Methodology:
-
Leukemia cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
The cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (PI Staining)
-
Objective: To determine the effect of the test compound on cell cycle progression.
-
Methodology:
-
Leukemia cells are treated with the test compound for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and incubated with RNase A and PI solution for 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the antileukemic effects by examining changes in protein expression in key signaling pathways.
-
Methodology:
-
Leukemia cells are treated with the test compound for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PI3K, Akt, p53).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
Quassinoids from Brucea javanica have been shown to induce apoptosis and inhibit proliferation in leukemia cells through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The seed oil of Brucea javanica has been found to induce apoptosis in acute lymphocytic leukemia Jurkat cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: PI3K/Akt signaling pathway targeted by Brucea javanica oil extract.
General Apoptosis Induction Pathway
Many quassinoids exert their antileukemic effects by inducing apoptosis, the process of programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General mechanism of apoptosis induction by quassinoids.
Experimental Workflow for Validating a Novel Compound
The process of validating a new antileukemic compound involves a structured workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for validating a novel antileukemic compound.
Conclusion and Future Directions
The available evidence strongly suggests that quassinoids isolated from Brucea javanica are a promising source of novel antileukemic agents. Compounds such as Javanicosides I, J, K, and L have demonstrated potent cytotoxicity against murine leukemia cells. The mechanisms of action for related compounds involve the induction of apoptosis through key signaling pathways like PI3K/Akt.
While direct experimental data on this compound is currently limited, its structural similarity to other active quassinoids makes it a compelling candidate for further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for validating its antileukemic potential. Future research should focus on determining the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models of leukemia. Such studies will be crucial in determining its potential for development as a novel therapeutic for leukemia.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
Yadanzioside G in Cancer Therapy: A Comparative Guide to Quassinoids
In the landscape of natural product-based cancer therapeutics, quassinoids—a class of highly oxygenated triterpenoids from the Simaroubaceae family—have emerged as a significant area of interest for researchers and drug development professionals. This guide provides a comparative analysis of Yadanzioside G and other prominent quassinoids, focusing on their performance in cancer treatment as supported by experimental data. While this compound is a known constituent of Brucea javanica, a plant with a long history in traditional medicine for its anti-inflammatory and anti-cancer properties, it is notably less studied than its counterparts. This guide synthesizes the available data for a comprehensive overview.
Comparative Cytotoxicity of Quassinoids
The in vitro cytotoxic activity of quassinoids is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While extensive data is available for quassinoids like Brusatol and Bruceantin, specific IC50 values for this compound are not widely reported in the current scientific literature. The following tables summarize the available data for other major quassinoids to provide a comparative context.
Table 1: IC50 Values of Brusatol against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 0.36[1] |
| SW1990 | Pancreatic Cancer | 0.10[1] |
| A549 | Lung Cancer | < 0.06 |
| MCF-7 | Breast Cancer | 0.08 |
| NB4 | Leukemia | 0.03 |
| BV173 | Leukemia | 0.01 |
| SUPB13 | Leukemia | 0.04 |
| U251 (IDH1-mutated) | Glioblastoma | ~0.02 |
| KOPN-8 | Acute Lymphoblastic Leukemia | 0.0014 |
| CEM | Acute Lymphoblastic Leukemia | 0.0074 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0078 |
| HCT116 | Colorectal Cancer | > 0.015 |
| CT26 | Colorectal Cancer | 0.373 |
Table 2: IC50 Values of Bruceantin against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 13 |
| U266 | Multiple Myeloma | 49 |
| H929 | Multiple Myeloma | 115 |
| BV-173 | Leukemia | < 15 ng/mL |
| Daudi | Leukemia | < 15 ng/mL |
Table 3: IC50 Values of Other Quassinoids
| Quassinoid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Eurycomanone | HeLa | Cervical Cancer | 4.58 |
| Eurycomanone | HT-29 | Colorectal Cancer | 1.22 |
| Eurycomanone | A2780 | Ovarian Cancer | 1.37 |
| Eurycomalactone | HeLa | Cervical Cancer | 1.60 |
| Eurycomalactone | HT-29 | Colorectal Cancer | 2.21 |
| Eurycomalactone | A2780 | Ovarian Cancer | 2.46 |
Mechanisms of Anticancer Action
Quassinoids exert their anticancer effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.
This compound
While specific mechanistic studies on this compound are limited, research on the closely related compound, Yadanziolide A, has shown that it can inhibit the proliferation of hepatocellular carcinoma cells by inducing apoptosis. This process is mediated through the inhibition of the JAK-STAT signaling pathway, a critical pathway in cancer cell survival and proliferation. It is plausible that this compound may share a similar mechanism of action due to structural similarities.
Brusatol
Brusatol is one of the most extensively studied quassinoids. Its primary mechanism of action is the inhibition of the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. By inhibiting Nrf2, Brusatol increases the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. Additionally, Brusatol has been shown to activate the JNK and p38 MAPK pathways while inhibiting the NF-κB and STAT3 pathways, all of which are crucial in the regulation of cell death and survival.
Caption: Signaling pathways modulated by Brusatol in cancer cells.
Bruceantin
Bruceantin is known to be a potent inhibitor of protein synthesis, which is a critical process for rapidly dividing cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma and leukemia. The induction of apoptosis by Bruceantin involves the activation of the caspase cascade and is associated with the downregulation of the c-Myc oncoprotein, a key driver of cell proliferation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of quassinoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid (e.g., this compound, Brusatol) for a specified period (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells convert the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by a compound.
-
Cell Treatment: Cancer cells are treated with the quassinoid at its IC50 concentration for a specific time.
-
Cell Harvesting: The cells are harvested and washed with a binding buffer.
-
Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
The available evidence strongly suggests that quassinoids as a class, and Brusatol and Bruceantin in particular, are potent anticancer agents with diverse mechanisms of action. They demonstrate significant cytotoxicity against a wide range of cancer cell lines at low micromolar to nanomolar concentrations. While this compound is a recognized member of this family, a significant gap in the literature exists regarding its specific anticancer properties and mechanisms. The limited research on the closely related Yadanziolide A suggests potential activity via the JAK-STAT pathway. Future research should focus on elucidating the specific cytotoxic profile and molecular targets of this compound to fully understand its therapeutic potential in comparison to other well-characterized quassinoids. This will be crucial for the rational design and development of new, effective cancer therapies derived from this promising class of natural products.
References
A Comparative Analysis of Yadanzioside G and Brusatol: Unveiling the Therapeutic Potential of Two Brucea javanica Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent quassinoids isolated from the medicinal plant Brucea javanica: Yadanzioside G and Brusatol. While both compounds share a common origin, the depth of scientific investigation into their biological activities and mechanisms of action varies significantly. This report synthesizes the available experimental data to offer a clear, objective comparison, highlighting the well-documented therapeutic potential of Brusatol and the nascent understanding of this compound.
Physicochemical Properties
A fundamental aspect of any potential therapeutic agent is its physicochemical profile, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound | Brusatol |
| Molecular Formula | C36H48O18 | C26H32O11 |
| Molecular Weight | 768.76 g/mol | 520.53 g/mol |
| CAS Number | 95258-17-6 | 14907-98-3 |
| Source | Brucea javanica | Brucea javanica |
Comparative Biological Activities
Extensive research has been conducted on the biological effects of Brusatol, establishing its potent anticancer, anti-inflammatory, and antiviral properties. In contrast, the biological activities of this compound are less characterized, with current knowledge largely derived from broader studies on Brucea javanica extracts or comparative analyses of multiple quassinoids.
Anticancer Activity
Brusatol has emerged as a significant focus of cancer research due to its potent cytotoxic and chemosensitizing effects across a wide range of cancer cell lines.
Table 2.1: In Vitro Anticancer Activity of Brusatol
| Cancer Type | Cell Line | IC50 | Reference |
| Pancreatic Cancer | PANC-1 | 0.36 µmol/L | [1] |
| SW1990 | 0.10 µmol/L | [1] | |
| Breast Cancer | MCF-7 | 0.08 µmol/L | |
| Colorectal Cancer | CT-26 | 0.27±0.01μg/mL |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds like Brusatol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., PANC-1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Brusatol or this compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
This compound: Anticancer Activity
Direct experimental data on the anticancer activity of isolated this compound is scarce. However, one study that evaluated seven quassinoids from Brucea javanica against pancreatic adenocarcinoma cell lines reported that Brusatol exhibited the most potent in vitro antipancreatic cancer action among the tested compounds, which included this compound. This suggests that while this compound may possess some cytotoxic properties, it is likely less potent than Brusatol in this specific context. A study on yadanziosides A-H did indicate antileukemic activity, but did not provide specific data for the G variant.
Anti-inflammatory and Antiviral Activities
Brusatol has demonstrated both anti-inflammatory and antiviral activities in various studies. Information regarding these specific activities for this compound is not currently available in the reviewed literature.
Brusatol's Anti-inflammatory and Antiviral Effects:
-
Anti-inflammatory: Brusatol has been shown to exert anti-inflammatory effects, although the specific mechanisms and quantitative data are less extensively documented than its anticancer properties.
-
Antiviral: Some studies have indicated that Brusatol possesses antiviral activity, contributing to the traditional use of Brucea javanica in treating viral infections.
Mechanism of Action
The molecular mechanisms underlying the biological activities of Brusatol have been a key area of investigation. The primary and most well-characterized mechanism is its role as a potent inhibitor of the Nrf2 signaling pathway.
Brusatol: A Potent Nrf2 Inhibitor
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In many cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy.
Brusatol inhibits the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein. This leads to a decrease in the expression of Nrf2 target genes, resulting in increased intracellular reactive oxygen species (ROS) levels and enhanced sensitivity of cancer cells to chemotherapeutic agents.
Signaling Pathway of Brusatol-mediated Nrf2 Inhibition
Caption: Brusatol inhibits the Nrf2 pathway, leading to increased ROS and chemosensitivity.
Other Signaling Pathways Modulated by Brusatol
Beyond Nrf2 inhibition, Brusatol has been shown to modulate several other key signaling pathways involved in cancer progression.
Caption: Experimental workflow to assess the chemosensitizing potential of Brusatol.
Conclusion
This comparative analysis underscores the significant body of research establishing Brusatol as a promising natural product for cancer therapy. Its potent anticancer activity, particularly its well-defined mechanism as an Nrf2 inhibitor and its ability to modulate multiple oncogenic signaling pathways, provides a strong rationale for its continued investigation and development. The availability of quantitative data, such as IC50 values, and detailed experimental protocols further solidifies its position as a valuable research tool and potential therapeutic lead.
In stark contrast, this compound remains a largely unexplored quassinoid. While its presence in the medicinally important Brucea javanica suggests potential biological activity, the current scientific literature lacks the specific experimental data necessary for a thorough evaluation. The limited comparative data available suggests it may be less potent than Brusatol, at least in the context of pancreatic cancer.
For researchers in drug discovery and development, Brusatol represents a compound with a wealth of foundational data, enabling more advanced preclinical and potentially clinical studies. This compound, on the other hand, presents an opportunity for novel discovery. Future research should focus on isolating this compound in sufficient quantities for comprehensive biological screening to determine its anticancer, anti-inflammatory, and antiviral potential. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in understanding its therapeutic relevance and determining if it holds unique properties distinct from other well-characterized quassinoids like Brusatol.
References
A Comparative Guide to Protein Synthesis Inhibitors in Leukemia: Cross-Validating the Potential of Yadanzioside G
A Proposed Investigation for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the activity of Yadanzioside G in leukemia models is not currently available in published literature. This guide presents a hypothetical cross-validation based on the known mechanism of a closely related compound, brusatol (B1667952), and compares its potential efficacy with established and investigational protein synthesis inhibitors in leukemia. The content herein is intended to guide future research.
This compound, a quassinoid derived from the plant Brucea javanica, belongs to a class of natural products known for their anticancer properties. The primary mechanism of action for related quassinoids, such as brusatol, is the inhibition of protein synthesis, a critical pathway for the survival and proliferation of cancer cells. This guide provides a comparative analysis of the potential anti-leukemic activity of this compound, using brusatol as a proxy, against other protein synthesis inhibitors with demonstrated efficacy in leukemia models, namely omacetaxine mepesuccinate and silvestrol (B610840).
Comparative Analysis of Anti-Leukemic Activity
The following tables summarize the in vitro efficacy of brusatol (as a surrogate for this compound), omacetaxine mepesuccinate, and silvestrol in various leukemia cell lines.
Table 1: Comparative IC50 Values of Protein Synthesis Inhibitors in Leukemia Cell Lines
| Compound | Class | Mechanism of Action | Cell Line | IC50 (nM) | Citation(s) |
| Brusatol | Quassinoid | Ribosome Peptidyl Transferase Center Inhibition | KOPN-8 (B-ALL) | 1.4 | [1] |
| CEM (T-ALL) | 7.4 | [1] | |||
| MOLT-4 (T-ALL) | 7.8 | [1] | |||
| Kasumi-1 (AML) | Induces G0/G1 arrest | [2] | |||
| K562 (CML) | Induces G0/G1 arrest | [2] | |||
| HL-60 (AML) | Induces G0/G1 arrest | ||||
| Omacetaxine Mepesuccinate | Cephalotaxine Alkaloid | Ribosome A-Site Cleft Inhibition | K562 (CML) | Growth suppression at 200 nM | |
| Primary CML Stem Cells | Induces apoptosis | ||||
| Silvestrol | Rocaglate | eIF4A RNA Helicase Inhibition | MV4-11 (AML, FLT3-ITD) | 2.7 | |
| THP-1 (AML, FLT3-wt) | 3.8 | ||||
| Primary AML Blasts (FLT3-ITD) | ~5 | ||||
| Primary AML Blasts (FLT3-wt) | ~12 | ||||
| NB4 (AML) | ~4-10 | ||||
| CLL Primary Cells | 6.9 (LC50) | ||||
| 697 (B-ALL) | < 5.0 |
Table 2: Effects on Apoptosis and Cell Cycle in Leukemia Models
| Compound | Leukemia Model | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) |
| Brusatol | T-ALL cell lines (CEM, MOLT-4) | Induction of apoptosis | G0/G1 arrest | |
| B-ALL cell line (KOPN-8) | Minimal apoptosis | G0/G1 arrest | ||
| AML cell lines (HL-60, THP-1) | Synergistic pro-apoptotic effect with Ara-C | - | ||
| Omacetaxine Mepesuccinate | CML stem cells | Induction of apoptosis via Mcl-1 downregulation | No accumulation of undivided cells | |
| Diffuse Large B-Cell Lymphoma | Induction of apoptosis | Cell cycle arrest | ||
| Silvestrol | Primary AML blasts | ~4-fold increase in apoptosis | - | |
| CLL primary cells | Induction of apoptosis via Mcl-1 reduction | - | ||
| LNCaP (Prostate Cancer) | Induction of apoptosis | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a suggested experimental workflow for its validation in leukemia models.
Experimental Protocols
Detailed methodologies for key experiments to validate the anti-leukemic activity of this compound are proposed below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, K562, Jurkat, MOLM-13) in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed 5 x 105 cells/well in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 and 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Cell Treatment: Treat 1 x 106 cells with this compound at IC50 concentrations for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases will be determined using cell cycle analysis software.
Protein Synthesis Assay (Puromycin Incorporation)
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for a short duration (e.g., 2-6 hours).
-
Puromycin (B1679871) Pulse: Add puromycin (10 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.
-
Detection: Visualize the puromycin-labeled nascent peptides using an appropriate secondary antibody and chemiluminescence detection. The intensity of the signal will be proportional to the rate of protein synthesis.
Conclusion and Future Directions
The available evidence for brusatol, a close analog of this compound, suggests that this compound holds significant potential as an anti-leukemic agent. Its proposed mechanism of action, the inhibition of protein synthesis, is a validated therapeutic strategy in leukemia. The data on brusatol indicates potent cytotoxicity in the nanomolar range against various leukemia cell lines, induction of apoptosis, and cell cycle arrest.
A direct comparison with omacetaxine mepesuccinate and silvestrol highlights the therapeutic potential of targeting protein synthesis in leukemia. Omacetaxine is clinically approved for CML and acts on the ribosome, similar to the proposed mechanism of this compound. Silvestrol, an eIF4A inhibitor, has demonstrated potent preclinical activity against a broad range of leukemia subtypes.
Further investigation is warranted to confirm the anti-leukemic activity of this compound. The experimental protocols outlined in this guide provide a roadmap for a comprehensive preclinical evaluation. Should this compound demonstrate potent and selective activity against leukemia cells, it could represent a promising new lead compound for the development of novel therapies for hematological malignancies.
References
A Comparative Analysis of Ginsenoside Rg3 and Standard Chemotherapy in Advanced Non-Small Cell Lung Cancer
For researchers and professionals in drug development, the quest for more effective and less toxic cancer therapies is ongoing. This guide provides a comparative overview of the efficacy of the natural compound Ginsenoside Rg3 when used in conjunction with standard first-line chemotherapy for advanced non-small cell lung cancer (NSCLC), versus chemotherapy alone. The data presented is derived from a systematic review and meta-analysis of randomized clinical trials, offering a quantitative look at the potential synergistic effects of this ginsenoside.
Overview of Mechanisms of Action
Ginsenoside Rg3 , a saponin (B1150181) extracted from Panax ginseng, has been shown to exhibit anti-cancer properties through various mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and suppression of metastasis and angiogenesis (the formation of new blood vessels that supply tumors).[1][2] Furthermore, Ginsenoside Rg3 is suggested to enhance the body's immune response and can help in reversing multidrug resistance, a common challenge in chemotherapy.[1][3] Some of its molecular actions involve the inhibition of signaling pathways such as Akt and ERK, which prevents the activation of NF-κB, a key protein in cancer cell survival.[4]
Standard chemotherapy for NSCLC typically involves platinum-based doublet regimens. Drugs like cisplatin (B142131) and carboplatin (B1684641) are often used in combination with other agents such as paclitaxel, gemcitabine, or pemetrexed. These cytotoxic drugs primarily work by damaging the DNA of rapidly dividing cells, including cancer cells, which leads to cell cycle arrest and apoptosis. However, their lack of specificity can also result in damage to healthy, rapidly dividing cells, causing the side effects commonly associated with chemotherapy.
Comparative Efficacy: Clinical Trial Data
A meta-analysis of twenty-two randomized controlled trials involving 2,202 patients with advanced NSCLC provides key insights into the efficacy of combining Ginsenoside Rg3 with first-line chemotherapy. The findings from this analysis are summarized in the tables below.
Tumor Response Rates
The addition of Ginsenoside Rg3 to standard chemotherapy regimens resulted in a statistically significant improvement in both the objective response rate (ORR) and the disease control rate (DCR).
| Efficacy Metric | Ginsenoside Rg3 + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) [95% CI] | p-value |
| Objective Response Rate (ORR) | Higher | Lower | 1.44 [1.27, 1.63] | < 0.00001 |
| Disease Control Rate (DCR) | Higher | Lower | 1.24 [1.12, 1.38] | < 0.0001 |
Patient Survival Rates
The analysis also revealed improved one- and two-year survival rates for patients receiving the combination therapy compared to those receiving chemotherapy alone.
| Survival Metric | Ginsenoside Rg3 + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) [95% CI] | p-value |
| One-Year Survival Rate | Higher | Lower | 1.49 [1.08, 2.06] | 0.01 |
| Two-Year Survival Rate | Higher | Lower | 6.22 [1.68, 22.95] | 0.006 |
Experimental Protocols
The data presented is based on a meta-analysis of randomized controlled trials (RCTs). The general methodology for these trials is outlined below.
Study Design: The included studies were randomized controlled trials that compared a combination of Ginsenoside Rg3 and first-line chemotherapy (experimental group) with first-line chemotherapy alone (control group) for patients with advanced NSCLC.
Participants: The studies included patients diagnosed with advanced non-small cell lung cancer.
Intervention:
-
Experimental Group: Received a standard first-line chemotherapy regimen plus Ginsenoside Rg3.
-
Control Group: Received the same standard first-line chemotherapy regimen alone.
Outcome Measures: The primary outcomes measured were tumor response, including Objective Response Rate (ORR) and Disease Control Rate (DCR), and survival rates at one and two years.
Data Analysis: A meta-analysis was conducted to pool the results from the individual RCTs. Relative Risk (RR) with 95% confidence intervals (CI) was calculated to compare the outcomes between the experimental and control groups.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action for Ginsenoside Rg3.
Caption: Generalized workflow of the analyzed clinical trials.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ginsenoside Rg3: Potential Molecular Targets and Therapeutic Indication in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ginsenoside Rh2's Therapeutic Potential: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a growing interest in natural compounds that exhibit potent anticancer properties with potentially fewer side effects than conventional chemotherapy.[1] Among these, Ginsenoside Rh2, a saponin (B1150181) isolated from Panax ginseng, has emerged as a promising candidate, demonstrating significant anticancer activity in preclinical studies.[2] This guide provides a comparative overview of the in vivo validation of Ginsenoside Rh2's therapeutic potential, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its prospects.
Comparative Efficacy of Ginsenoside Rh2 In Vivo
In vivo studies are crucial for evaluating the therapeutic efficacy and safety of novel anticancer agents before they can be considered for clinical trials.[3] The following table summarizes the quantitative data from a key in vivo study on Ginsenoside Rh2 in a mouse model of breast cancer, comparing its efficacy with a control group and a modified formulation.
| Treatment Group | Average Tumor Volume (mm³) | Tumor Inhibition Rate (%) | Key Findings |
| Control | Not specified | - | Uninhibited tumor growth and lung metastasis observed. |
| Ginsenoside Rh2 | Significantly reduced | Not specified | Showed anticancer activity. |
| Gr-Arg-Rh2 (Ginsenoside Rh2-containing arginine-reduced graphene) | Significantly lower than Rh2 and control | Not specified | Highest survival rate and 87.5% tumor necrosis. No lung metastasis observed. |
Data synthesized from a study on a mouse model of breast cancer.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for key experiments typically involved in the in vivo assessment of anticancer compounds like Ginsenoside Rh2.
Animal Model for Breast Cancer
A common approach for in vivo anticancer studies involves the use of xenograft models.[4]
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.
-
Animal Subjects: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Induction: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Treatment: Once tumors reach a certain volume, mice are randomly assigned to different treatment groups (e.g., control, Ginsenoside Rh2, comparator drug).
-
Efficacy Assessment: Tumor growth inhibition, survival rate, and metastasis are monitored throughout the study.
In Vivo Toxicology and Safety Pharmacology
Assessing the safety profile of a new therapeutic agent is a critical step.
-
Acute Toxicity Study: A single high dose of the compound is administered to animals to determine the immediate adverse effects.
-
Repeated-Dose Toxicity Study: The compound is administered daily for an extended period (e.g., 26 weeks) at different dose levels to evaluate long-term toxicity.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are assessed.
-
Safety Pharmacology: Studies are conducted to evaluate the effects of the compound on vital functions, such as the cardiovascular, central nervous, and respiratory systems.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using Graphviz, depict a typical experimental workflow for in vivo anticancer drug evaluation and the proposed signaling pathway for ginsenosides.
Caption: A typical experimental workflow for in vivo validation of an anticancer agent.
Caption: Proposed signaling pathways affected by Ginsenoside Rh2 in cancer cells.
Conclusion
The in vivo evidence for Ginsenoside Rh2 suggests it is a promising natural compound for cancer therapy. Its ability to inhibit tumor growth and metastasis in preclinical models warrants further investigation. The development of novel delivery systems, such as the arginine-reduced graphene formulation, may further enhance its therapeutic efficacy. Future studies should focus on comprehensive long-term toxicity assessments and elucidation of its molecular mechanisms to pave the way for potential clinical applications. The standardized in vitro and in vivo evaluation methods are crucial for advancing new anticancer agents from the laboratory to clinical practice.
References
- 1. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 2. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety and Toxicity Profiles of Natural Products: A Focus on Yadanzioside G's Botanical Source
An Objective Guide for Researchers and Drug Development Professionals
The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. However, a thorough understanding of their safety and toxicity is paramount before they can be considered for clinical development. This guide provides a comparative overview of the toxicological data available for extracts of Brucea javanica, the plant from which Yadanzioside G is isolated, and contrasts it with the well-established safety profiles of three other natural products: the potent chemotherapeutic agent Paclitaxel (B517696), the widely studied dietary supplement Curcumin, and the common analgesic Aspirin.
Disclaimer: Direct toxicological data for this compound is not publicly available. Therefore, this comparison relies on data from extracts of its source plant, Brucea javanica. The toxicity of the whole extract may not be representative of the toxicity of the isolated compound, this compound.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for Brucea javanica extracts and the selected comparator natural products. This data provides a snapshot of their relative toxicities across different experimental models.
| Compound/Extract | Test System | Route of Administration | LD50 / IC50 | Reference(s) |
| Brucea javanica Leaf Extract | Mice | Oral | 1003.65 mg/kg | [1] |
| Brucea javanica Seed Extract (Methanolic) | Mice | Oral | 281.71 mg/kg | |
| Brucea javanica Seed Extract (Butanolic) | Mice | Oral | 438.43 mg/kg | |
| Paclitaxel (Taxol®) | Rats | Intravenous | 8.3 mg/kg (male), 8.8 mg/kg (female) | [2] |
| Mice | Intravenous | 31.3 - 34.8 mg/kg | [3][4] | |
| Human Tumor Cell Lines | In vitro | IC50: 2.5 - 7.5 nM | [5] | |
| Curcumin | Rats | Oral | >2000 - >5000 mg/kg | |
| Mice | Oral | >2000 mg/kg | ||
| Human Leukemia & Breast Cancer Cells | In vitro | IC50: 8.68 - 54.68 µM | ||
| Aspirin | Rats | Oral | 1000 - 1600 mg/kg | |
| Mice | Oral | 815 mg/kg | ||
| Human Hepatocellular Carcinoma Cells | In vitro | IC50: ~15 mM |
Experimental Protocols
A critical aspect of interpreting toxicological data is understanding the methodology used to generate it. Below are the experimental protocols for the key acute toxicity studies conducted on Brucea javanica extracts.
Acute Oral Toxicity Study of Brucea javanica Leaf Extract in Mice
-
Test System: Male and female DDY mice, 8 weeks old, weighing 25-30 g.
-
Methodology: The study followed a protocol to determine the median lethal dose (LD50). The Brucea javanica leaf extract was administered orally to different groups of mice at various dose levels: 562.5 mg/kg, 1125 mg/kg, 2250 mg/kg, and 4500 mg/kg body weight. A control group received the vehicle. The animals were observed for 24 hours for signs of toxicity and mortality. Body weight and the weight of vital organs (liver, heart, lymph, lungs, etc.) were analyzed. The LD50 was calculated using the Reed and Muench formula.
-
Results: The study categorized the extract as "slightly toxic," with a calculated LD50 of 1003.65 mg/kg body weight. No significant differences were observed in the average weight of vital organs or body weight between the control and treatment groups.
Acute Oral Toxicity of Brucea javanica Seed Extracts in Mice
-
Test System: Mice (strain not specified).
-
Methodology: Methanolic and butanolic extracts of Brucea javanica seeds were administered orally to mice. The study aimed to determine the LD50 of these extracts.
-
Results: The methanolic extract showed an LD50 of 281.71 mg/kg, while the butanolic extract had an LD50 of 438.43 mg/kg. These results indicate a higher acute toxicity for the seed extracts compared to the leaf extract.
Visualizing Toxicological Assessment Workflows
To provide a broader context for the data presented, the following diagram illustrates a general workflow for the toxicological evaluation of natural products.
Caption: General workflow for the toxicological assessment of natural products.
Discussion and Conclusion
The available data indicates that extracts from Brucea javanica possess a degree of toxicity, with the seed extracts being more acutely toxic than the leaf extract in mice. This is not unexpected, as many quassinoids, the class of compounds to which this compound belongs, are known for their potent biological activities, including cytotoxicity.
In comparison, Paclitaxel, a highly effective anti-cancer drug, exhibits very high toxicity at low doses, which is a characteristic of potent chemotherapeutic agents. Its in vitro cytotoxicity is in the nanomolar range, highlighting its potent cell-killing ability. This high toxicity is acceptable in a clinical context for treating life-threatening diseases.
On the other end of the spectrum, Curcumin is generally recognized as safe, with very high LD50 values in animal studies, indicating low acute toxicity. Its in vitro cytotoxic effects are observed at much higher concentrations (micromolar range) compared to Paclitaxel. Aspirin falls somewhere in between, with moderate acute toxicity.
The lack of specific toxicological data for this compound underscores a significant knowledge gap. While the toxicity of Brucea javanica extracts provides some initial clues, it is crucial to evaluate the purified compound to understand its specific safety profile. The overall toxicity of an extract is a composite of the effects of all its constituents, which can interact in synergistic or antagonistic ways.
For researchers and drug development professionals, this guide highlights the necessity of comprehensive toxicological evaluation for any new natural product-derived compound. Future research should prioritize conducting in vitro and in vivo toxicity studies on isolated this compound to determine its LD50, identify potential target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL). This information is essential for any further consideration of this compound as a potential therapeutic candidate.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Yadanzioside G: A Comparative Analysis
For Immediate Release
A comprehensive analysis of available preclinical data provides a preliminary statistical validation of the anticancer effects of Yadanzioside G, a natural quassinoid compound isolated from Brucea javanica. This guide offers a comparative overview of its cytotoxic activity against murine P-388 lymphocytic leukemia cells alongside Brusatol, a structurally related quassinoid, and the standard chemotherapeutic agent, Doxorubicin. Detailed experimental protocols and visualizations of the proposed signaling pathways are included to support further research and drug development efforts.
Comparative Cytotoxicity Analysis
This compound has demonstrated potent cytotoxic effects against P-388 lymphocytic leukemia cells. To contextualize this finding, the following table summarizes the available half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values for this compound, Brusatol, and Doxorubicin against this and other relevant cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/ED50 (µM) | Citation |
| This compound | P-388 | Murine Lymphocytic Leukemia | 0.16 | [1] |
| Brusatol | P-388 | Murine Lymphocytic Leukemia | In vivo dose: 0.125 mg/kg | [1] |
| NB4 | Human Acute Promyelocytic Leukemia | 0.03 | [2] | |
| BV173 | Human B-cell Precursor Leukemia | 0.01 | [2] | |
| SUPB13 | Human B-cell Precursor Leukemia | 0.04 | [2] | |
| KOPN-8 | Human B-cell Precursor Leukemia | 0.0014 | ||
| CEM | Human T-cell Acute Lymphoblastic Leukemia | 0.0074 | ||
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | 0.0078 | ||
| CT26 | Murine Colon Carcinoma | 0.373 | ||
| Doxorubicin | P-388 | Murine Lymphocytic Leukemia | No specific IC50 value found in the provided results. | |
| Nalm6 (DOX-resistant) | Human B-cell Acute Lymphoblastic Leukemia | 0.62 (as DOX-PMs-NPMBP) | ||
| CT26 | Murine Colon Carcinoma | 0.32 |
Note: IC50/ED50 values can vary between studies due to different experimental conditions.
Unraveling the Mechanism of Action: A Look at Brusatol
While the specific molecular mechanisms of this compound remain to be fully elucidated, the extensive research on the related compound, Brusatol, offers valuable insights into the potential pathways involved in its anticancer activity. Brusatol has been shown to induce apoptosis and cause cell cycle arrest in various cancer cells.
Proposed Signaling Pathway for Brusatol-Induced Apoptosis
Brusatol is known to inhibit the Nrf2 and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation. Inhibition of these pathways can lead to an increase in reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial apoptosis pathway.
Proposed mechanism of Brusatol-induced apoptosis.
Experimental Workflow for Investigating Anticancer Effects
The following diagram outlines a typical workflow for the statistical validation of a compound's anticancer effects, from initial cytotoxicity screening to the elucidation of its mechanism of action.
Experimental workflow for anticancer drug validation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the test compound for 24 or 48 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The available data, although limited, suggests that this compound possesses potent anticancer activity, particularly against lymphocytic leukemia. Its structural similarity to the well-studied compound Brusatol points towards a potential mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key cancer survival pathways.
Further research is imperative to expand upon these preliminary findings. A broader screening of this compound against a diverse panel of cancer cell lines is necessary to determine its full cytotoxic spectrum. In-depth mechanistic studies are also required to elucidate the specific signaling pathways it targets and to confirm its ability to induce apoptosis and/or cell cycle arrest. Direct comparative studies with Brusatol and standard chemotherapeutic agents under identical experimental conditions will be crucial for a definitive assessment of its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future investigations, which could ultimately pave the way for the development of this compound as a novel anticancer agent.
References
Independent Verification of Yadanzioside G's Mechanism of Action: A Comparative Analysis with Structurally Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered attention for its potential therapeutic properties, notably its reported antileukemic and antiviral activities. However, a detailed elucidation of its specific mechanism of action remains largely unavailable in the current scientific literature. This guide aims to provide an independent comparative analysis of this compound by examining the well-documented mechanisms of two structurally related and co-occurring quassinoids from Brucea javanica: Brusatol and Bruceine D. By presenting available data on these compounds, this guide offers a framework for researchers to infer potential mechanisms for this compound and to design experiments for its independent verification.
Comparative Analysis of Bioactive Quassinoids from Brucea javanica
While the precise molecular pathways targeted by this compound are not yet fully characterized, the known mechanisms of Brusatol and Bruceine D provide valuable insights into the potential bioactivities of this class of compounds.
Table 1: Comparison of Biological Activities and Mechanisms of Action
| Feature | This compound | Brusatol | Bruceine D |
| Reported Biological Activities | Antileukemic, Antiviral | Anticancer, Anti-inflammatory, Antiviral | Anticancer, Anti-inflammatory, Antiviral |
| Primary Anticancer Mechanism | Not fully elucidated | Inhibition of Nrf2 signaling pathway, leading to increased oxidative stress in cancer cells; general inhibition of protein synthesis.[1][2][3][4][5] | Induction of apoptosis via intrinsic and extrinsic pathways; modulation of multiple signaling pathways including PI3K/Akt, MAPK/JNK, and NF-κB. |
| Key Molecular Targets | Unknown | Nrf2, general protein translation machinery | PI3K/Akt, JNK, p38 MAPK, NF-κB, STAT3, β-catenin |
| Reported Antiviral Activity Against | Tobacco Mosaic Virus (TMV) | Not specified in detail in the provided results | Not specified in detail in the provided results |
| Antiviral Mechanism | Not fully elucidated. For quassinoids in general, the ester group at C-15 and the epoxymethano bridge appear important for antiviral activity. | Not fully elucidated | Not fully elucidated |
Detailed Mechanisms of Action of Comparator Quassinoids
Brusatol: A Potent Nrf2 Inhibitor
Brusatol has been identified as a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation in cancer cells contributes to chemoresistance.
Brusatol's inhibition of Nrf2 leads to a rapid depletion of the Nrf2 protein, thereby preventing the transcription of its downstream target genes that are crucial for cellular defense against oxidative stress. This results in an accumulation of reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis. Furthermore, by disabling this protective pathway, Brusatol can sensitize cancer cells to conventional chemotherapeutic agents. Some studies also suggest that Brusatol can act as a general inhibitor of protein synthesis.
Bruceine D: A Multi-Targeting Apoptosis Inducer
Bruceine D exhibits its anticancer effects by modulating a complex network of signaling pathways, converging on the induction of apoptosis.
Studies have shown that Bruceine D can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It has been demonstrated to inhibit the pro-survival PI3K/Akt signaling pathway while activating the pro-apoptotic MAPK/JNK pathway. Furthermore, Bruceine D can suppress the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival. The generation of reactive oxygen species (ROS) also appears to be a key event in Bruceine D-induced apoptosis. Additionally, it can cause cell cycle arrest at the G0/G1 phase.
Experimental Protocols for Verification
To independently verify the mechanism of action of this compound and compare it to its analogues, a series of in vitro assays are recommended.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of the compound on cancer cell lines.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assays
These experiments determine if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to measure the levels of specific proteins involved in the signaling pathways of interest.
-
Cell Lysis: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, p-Akt, Akt, p-JNK, JNK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Antiviral Assays
These assays are essential to confirm and quantify the antiviral activity of this compound.
-
Plaque Reduction Assay or Cytopathic Effect (CPE) Reduction Assay:
-
Grow a monolayer of host cells in a multi-well plate.
-
Pre-incubate the virus with different concentrations of this compound before adding to the cells, or add the compound at different time points post-infection.
-
After an incubation period, either overlay the cells with agar (B569324) for plaque formation or monitor for CPE.
-
For plaque assays, stain the cells with crystal violet to visualize and count the plaques.
-
For CPE assays, assess cell viability using a method like the MTT assay.
-
Calculate the EC50 value (the concentration that inhibits 50% of viral activity).
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, the well-characterized activities of its structural analogues, Brusatol and Bruceine D, provide a strong foundation for targeted investigation. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate the independent verification of this compound's therapeutic potential. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological profile and to support its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brusatol's anticancer activity and its molecular mechanism: a research update - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Yadanzioside G: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Yadanzioside G, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety data sheets and general chemical waste management protocols.
Pre-Disposal Preparations and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to work in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols.[1] All sources of ignition must be removed from the vicinity, and spark-proof tools should be used.[1] Adherence to good industrial hygiene and safety practices is mandatory.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-impermeable gloves. |
| Body Protection | Wear suitable protective clothing, such as a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Step-by-Step Disposal Procedure for this compound
This compound waste must be treated as hazardous chemical waste. Do not discharge it into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused product and contaminated materials, separately from other chemical waste streams.
-
Keep the chemical in suitable and closed containers specifically designated for disposal.
Step 2: Labeling the Waste Container
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include information about the contents and any associated hazards.
Step 3: Arranging for Professional Disposal
-
The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
Disposal of Contaminated Materials and Empty Containers
Proper disposal of materials that have come into contact with this compound is as important as disposing of the chemical itself.
For Contaminated Labware (e.g., beakers, spatulas):
-
Whenever possible, decontaminate and clean reusable labware according to standard laboratory procedures.
-
For disposable items, collect them with the solid this compound waste.
For Empty this compound Containers:
-
Containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste along with the this compound.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes.
-
The cleaned and punctured container may then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.
Accidental Release and Spill Cleanup
In the event of a spill, the following measures should be taken:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area and keep people upwind of the spill.
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all sources of ignition.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup:
-
Wear the appropriate PPE as detailed in Table 1.
-
Collect the spilled material using spark-proof tools.
-
Place the collected material into a suitable, closed container for disposal.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
-
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Yadanzioside G
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Yadanzioside G, based on general safety protocols for hazardous chemicals.[1]
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection.[1][2] |
| Body | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant suit should be worn.[1] |
| Eyes | Safety goggles or face shield | Safety goggles that provide a complete seal around the eyes are essential.[1] A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Respiratory | Fume hood or respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Safety, Handling, and Disposal Plan
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
2. Safe Handling Procedures:
-
Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe dust or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Weighing and Solution Preparation: When weighing the solid compound, do so carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep it away from incompatible materials and sources of ignition. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.
4. Spill Management:
-
Small Spills: In case of a small spill, carefully scoop up the solid material, trying not to generate dust. Absorb solutions with an inert material (e.g., vermiculite, sand).
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.
-
Cleaning: Decontaminate the spill area and all equipment used for cleanup.
5. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.
Experimental Protocol: General Guideline for In Vitro Cell-Based Assays
The following is a generalized protocol for utilizing this compound in a cell-based assay. Specific concentrations and incubation times will need to be optimized for your particular cell line and experimental goals.
-
Stock Solution Preparation:
-
Under a chemical fume hood, accurately weigh the required amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Culture your target cells in the appropriate medium and conditions until they reach the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in a cell culture medium to the final desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate the cells for the desired period.
-
-
Assay and Data Collection:
-
After the incubation period, perform the desired assay (e.g., cell viability assay, protein expression analysis).
-
Collect and analyze the data according to the assay manufacturer's instructions.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all culture vessels and equipment that came into contact with this compound.
-
Dispose of all contaminated materials as hazardous waste.
-
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
